HATU
Description
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Properties
IUPAC Name |
[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBFHOSFPRWJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N6OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933498 | |
| Record name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-10-1 | |
| Record name | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148893-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148893101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium; hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(7-AZABENZOTRIAZOL-1-YL)-N,N,N',N'-TETRAMETHYLURONIUM HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93RIH1T7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism: A Stepwise Activation and Coupling Cascade
An In-depth Technical Guide to the HATU Reagent: Mechanism and Application
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. Among the arsenal of available coupling reagents, this compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool, prized for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1][2] This in-depth guide delves into the core mechanism of this compound, providing a technical overview of its action, practical experimental protocols, and a clear-eyed look at potential side reactions, all supported by quantitative data and visual workflows.
The efficacy of this compound in mediating amide bond formation lies in a two-stage process: the activation of a carboxylic acid followed by its reaction with an amine.[1] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1][3]
-
Carboxylic Acid Activation: The reaction cascade commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then initiates a nucleophilic attack on the electrophilic carbon of the this compound reagent. This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Formation and Aminolysis: The OAt anion, liberated from this compound, rapidly attacks the isouronium salt. This step forms the key OAt-active ester and releases a stoichiometric quantity of tetramethylurea. This active ester is highly susceptible to nucleophilic attack. The amine component of the reaction then attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).
The superiority of this compound over older benzotriazole-based reagents (like HBTU) stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the pyridine ring provides a neighboring group effect, which enhances the reactivity of the active ester and accelerates the rate of aminolysis. This leads to faster, cleaner reactions with a lower risk of racemization at the activated amino acid residue.
Data Presentation: Comparative Performance of Coupling Reagents
While both this compound and HBTU are effective, this compound consistently demonstrates superior performance, particularly in reaction speed and the purity of the final product. This is especially evident in the synthesis of "difficult" sequences prone to aggregation.
| Parameter | This compound | HBTU | PyBOP | HCTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity | Lower Purity | Lower with short coupling times | Comparable to this compound | , |
| Coupling Efficiency | High | High, but generally lower than this compound | Lower, improves with time | High, comparable to this compound | , |
| Reaction Speed | Faster | Slower | Slower | Fast, comparable to this compound | , |
| Epimerization (Racemization) | Lower risk | Higher risk | - | Lower risk than BOP | , |
| Key Feature | Forms highly reactive OAt-ester | Forms less reactive OBt-ester | Phosphonium-based activation | Forms more reactive 6-Cl-OBt ester | , |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating coupling reagent performance due to its inherent difficulty.
Experimental Protocols
Solution-Phase Amide Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
DIPEA or TEA
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring. This pre-activation step typically lasts 5-15 minutes.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-2 hours but may be stirred for up to 12 hours.
-
Upon completion, the reaction is quenched (e.g., with water or saturated aq. NH₄Cl) and the product is extracted with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling step in Fmoc-based SPPS using this compound.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-protected amino acid
-
This compound
-
DIPEA or 2,4,6-collidine
-
DMF
-
20% Piperidine in DMF for deprotection
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using a solution of 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (3-5 equivalents, but not less than the amino acid) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 20-60 minutes.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the coupling is incomplete, the coupling step can be repeated.
-
Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
This compound-Mediated Peptide Cyclization
This protocol describes a general procedure for the head-to-tail cyclization of a linear peptide in solution.
Procedure:
-
The fully deprotected linear peptide is synthesized, purified by RP-HPLC, and lyophilized.
-
The lyophilized peptide is dissolved in a large volume of anhydrous DMF to achieve high dilution (e.g., 0.1-5 mM) to minimize intermolecular oligomerization.
-
The solution is cooled to 0°C under an inert nitrogen atmosphere.
-
A solution of this compound (1.1-1.5 equivalents), optionally with HOAt (1.1-1.5 equivalents), and DIPEA (2-4 equivalents) in dry DMF is added dropwise to the stirred peptide solution, sometimes over several hours using a syringe pump.
-
The reaction is allowed to warm to room temperature and stirred for 12-48 hours, with progress monitored by LC-MS.
-
Once complete, the solvent is removed under reduced pressure, and the crude cyclic peptide is purified by RP-HPLC.
Potential Side Reactions and Mitigation
While this compound is a highly robust reagent, under certain conditions, side reactions can occur.
-
Guanidinylation: A primary concern is the guanidinylation of the N-terminal amine of a peptide chain. This occurs when the free amine attacks the electrophilic guanidinium carbon of this compound instead of the activated ester, leading to a capped and unreactive peptide. This side reaction is more prevalent when this compound is used in excess or when the coupling reaction is slow. To mitigate this, it is crucial to use this compound and the carboxylic acid in equimolar amounts and to pre-activate the acid before introducing the amine.
-
Side-Chain Modification: Another potential issue arises from the reaction of this compound with nucleophilic side chains of certain amino acids, such as the hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine. This can lead to the formation of unwanted adducts. Careful control of stoichiometry and ensuring rapid consumption of the activated ester can minimize these side reactions.
Conclusion
The this compound reagent stands as a powerful and versatile tool in the synthesis of amides and peptides. Its well-defined mechanism of action, centered on the formation of a highly reactive OAt-active ester, coupled with its superior performance in terms of efficiency and stereochemical preservation, solidifies its position as a reagent of choice for demanding synthetic challenges. By understanding its core principles, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively harness the full potential of this compound to advance their scientific endeavors.
References
The Discovery and Synthesis of HATU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and stereochemically preserved formation of amide bonds is a cornerstone. Among the plethora of coupling reagents developed to facilitate this critical transformation, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, widely known as HATU, has emerged as a reagent of exceptional utility. Renowned for its high coupling efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization, this compound has become an indispensable tool for chemists tackling challenging amide bond formations.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and practical application of this compound.
Discovery and Structural Elucidation
This compound was first reported in 1993 by Louis A. Carpino as a highly efficient means of preparing active esters derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The development of this compound stemmed from the need for coupling reagents with enhanced reactivity and a reduced tendency to cause epimerization, a common side reaction in peptide synthesis.[5]
Initially, this compound was presumed to exist as the uronium salt (O-form). However, subsequent X-ray crystallographic and NMR studies revealed that the thermodynamically more stable and commercially available form is the iminium salt (N-form), also referred to as a guanidinium salt. The more reactive uronium isomer can be synthesized using the potassium salt of HOAt (KOAt) and requires a rapid work-up to prevent isomerization to the more stable iminium form.
Synthesis of this compound
This compound is synthesized from 1-hydroxy-7-azabenzotriazole (HOAt) and a chloroformamidinium salt, typically N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), under basic conditions. The synthesis of TCFH itself is achieved by reacting tetramethylurea with a chlorinating agent such as oxalyl chloride, followed by an anion exchange.
Experimental Protocols
Synthesis of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
-
To a solution of tetramethylurea (1 equivalent) in anhydrous dichloromethane, slowly add oxalyl chloride (0.95 equivalents) under an inert atmosphere.
-
Reflux the mixture for 2 hours. During this time, the evolution of carbon monoxide and carbon dioxide will be observed.
-
Upon cooling, add anhydrous diethyl ether to precipitate the hygroscopic chloroformamidinium chloride.
-
Filter the white crystals, wash with anhydrous diethyl ether, and dry under vacuum.
-
Perform a salt metathesis by dissolving the chloroformamidinium chloride in a suitable solvent and adding a source of hexafluorophosphate, such as potassium hexafluorophosphate, to yield TCFH.
Synthesis of this compound
-
Suspend 1-hydroxy-7-azabenzotriazole (HOAt) (1 equivalent) and N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1 equivalent) in anhydrous acetonitrile.
-
Cool the suspension in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1 equivalent), dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The resulting precipitate of this compound can be collected by filtration, washed with cold acetonitrile and then diethyl ether, and dried under vacuum.
Mechanism of Action
The efficacy of this compound in promoting amide bond formation lies in its ability to rapidly generate a highly reactive OAt-active ester from a carboxylic acid. This process proceeds through a well-defined, multi-step pathway.
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the this compound reagent. This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Formation: The liberated 1-oxy-7-azabenzotriazole anion (OAt⁻) rapidly attacks the isouronium intermediate, forming the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.
-
Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, leading to the formation of a tetrahedral intermediate.
-
Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOAt.
The enhanced reactivity of the OAt-active ester compared to its benzotriazole analogue (OBt-ester) is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state of the aminolysis.
References
- 1. Modulation of receptor binding to collagen by glycosylated 5‐hydroxylysine: Chemical biology approaches made feasible by Carpino's Fmoc group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMIDE COUPLING BY USING this compound: – My chemistry blog [mychemblog.com]
- 5. m.youtube.com [m.youtube.com]
The Alchemist's Choice: A Technical Guide to HATU for Advanced Chemical Synthesis
For Immediate Release
A comprehensive technical guide on the chemical properties, structure, and applications of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of this pivotal coupling reagent, complete with quantitative data, detailed experimental protocols, and mandatory visualizations to facilitate its effective use in the laboratory.
This compound has established itself as a cornerstone reagent in modern organic chemistry, particularly in the realms of peptide synthesis and the development of novel therapeutics. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it an invaluable tool for the construction of complex molecular architectures.[1][2] This guide serves as a practical resource for harnessing the full potential of this compound.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a clear and concise reference for laboratory use.
| Property | Value | References |
| IUPAC Name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | [3] |
| CAS Number | 148893-10-1 | [3] |
| Molecular Formula | C₁₀H₁₅F₆N₆OP | [4] |
| Molecular Weight | 380.23 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 184-188 °C (decomposes) | |
| Solubility | Soluble in DMF and DMSO (≥16 mg/mL); Insoluble in water and ethanol. | |
| Storage | Store desiccated at -20°C to maintain reactivity. |
Elucidating the Structure of this compound
The molecular structure of this compound is a key determinant of its reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the molecule.
Caption: Chemical structure of this compound, illustrating the uronium cation and the hexafluorophosphate anion.
The Reaction Pathway: A Stepwise Look at Amide Bond Formation
The efficacy of this compound as a coupling reagent lies in its ability to activate a carboxylic acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the formation of an OAt-active ester intermediate.
References
The Efficacy and Application of HATU in Modern Peptide Synthesis: A Technical Guide
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. Among the arsenal of available coupling reagents, HATU has emerged as a preeminent tool, prized for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.
This in-depth technical guide provides a comprehensive overview of the this compound reagent, including its chemical identifiers, a detailed examination of its mechanism of action, practical experimental protocols, and a comparative analysis of its performance.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 148893-10-1[1] |
| IUPAC Name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate[1] |
| Alternate IUPAC Names | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; (N-{(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene}-N-methyl methanaminium hexafluorophosphate N-oxide)[2][3] |
| Molecular Formula | C₁₀H₁₅F₆N₆OP |
| Molar Mass | 380.23 g/mol |
Mechanism of Action: A Stepwise Activation and Coupling Cascade
The efficacy of this compound in mediating amide bond formation lies in a two-stage process: the activation of a carboxylic acid followed by its reaction with an amine.[2] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).
The reaction cascade commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then initiates a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the 7-azabenzotriazole anion (AOt⁻) attacks the intermediate, yielding a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond with high efficiency. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction by stabilizing the transition state.
Comparative Performance of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. The following table provides a comparative overview of this compound's performance against other common coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| This compound | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Note: Yields are based on the synthesis of a model peptide and can vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Solution-Phase Amide Coupling
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol describes the coupling step in Fmoc-based solid-phase peptide synthesis using this compound.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-protected amino acid
-
This compound
-
DIPEA or Collidine
-
DMF
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection using a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Conclusion
The this compound reagent stands as a powerful and versatile tool in the synthesis of amides and peptides. Its well-defined mechanism of action, coupled with its superior performance in terms of efficiency and stereochemical preservation, solidifies its position as a reagent of choice for demanding synthetic challenges. By understanding its core principles, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively harness the full potential of this compound to advance their scientific endeavors.
References
An In-depth Technical Guide to HATU: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent in peptide synthesis and organic chemistry. Understanding these properties is critical for optimizing reaction conditions, ensuring reproducibility, and maintaining safety in the laboratory.
Core Properties of this compound
This compound is a white to off-white crystalline solid known for its high efficiency in facilitating amide and ester bond formation, particularly in sterically hindered cases.[1][2] It functions by activating a carboxylic acid to form a highly reactive OAt-active ester.[2][3][4]
| Property | Value |
| CAS Number | 148893-10-1 |
| Molecular Formula | C₁₀H₁₅F₆N₆OP |
| Molecular Weight | 380.23 g/mol |
| Appearance | White to off-white crystalline solid/powder |
| Melting Point | ~183-191°C (with decomposition) |
Solubility Profile
This compound is generally soluble in polar aprotic solvents, which are commonly used for peptide coupling reactions. Its solubility in non-polar solvents is limited. Anhydrous solvents are crucial for successful reactions, as the presence of water can lead to hydrolysis of the activated ester intermediate.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | The most common solvent for this compound-mediated couplings. |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥16 mg/mL) | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often suggested as an alternative to DMF. |
| Acetonitrile (ACN) | Soluble | |
| Acetone | Soluble | |
| Dichloromethane (DCM) | Low/Slight | While this compound itself has low solubility, it is used for couplings in DCM. The addition of a base like DIPEA can help dissolve the components as the reaction proceeds. |
| Tetrahydrofuran (THF) | Low/Slight | Can be used, but may result in a suspension. |
| Water | Insoluble | |
| Ethanol (EtOH) | Insoluble |
Stability and Storage
Proper storage and handling are paramount due to this compound's potential thermal instability and sensitivity to moisture.
| Condition | Stability Profile | Recommendations |
| Solid-State Storage | Very stable and not hygroscopic. | Can be stored indefinitely at 0°C. A storage temperature of 2-8°C is also recommended. |
| Solution Stability (in DMF) | A 0.5M solution in DMF can be stored under an inert atmosphere for weeks. After 4 weeks, purity is approximately 85%. | For best results, use freshly prepared solutions. Long-term storage of solutions is not recommended. |
| Thermal Stability | Potentially explosive . Violent decomposition can occur when dried at elevated temperatures. | Avoid heating the solid reagent. A study flagged this compound as potentially shock-sensitive and explosive. |
| Hydrolysis | Susceptible to hydrolysis in the presence of water, which can deactivate the reagent. | Use anhydrous solvents and an inert atmosphere for reactions to prevent moisture contamination. |
Safety Warning: this compound is classified as a moderate skin sensitizer (GHS Category 1A) and has been shown to induce allergic reactions, which can range from skin irritation to severe anaphylaxis. Appropriate personal protective equipment (PPE) should be worn at all times.
Experimental Protocols and Methodologies
A. General Protocol for this compound-Mediated Amide Coupling
This protocol outlines a standard procedure for coupling a carboxylic acid and an amine.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.2 M).
-
Activation: Add this compound (1.0–1.2 equiv.) to the solution. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.), to the mixture.
-
Pre-activation: Stir the mixture at room temperature for a few minutes (5-30 min) to allow for the formation of the OAt-active ester. This step is crucial to avoid side reactions where this compound reacts directly with the amine.
-
Coupling: Add the amine (1.1 equiv.) to the reaction mixture.
-
Monitoring: Let the reaction proceed at room temperature. Monitor its progress using an appropriate analytical technique, such as HPLC or TLC. Reactions are typically complete within 1 to 24 hours.
-
Work-up: Perform an aqueous work-up to remove byproducts like tetramethylurea and HOAt. The desired amide product can then be purified, typically by flash chromatography.
B. Protocol for Preparing a this compound Stock Solution
-
Use a dry flask under an inert atmosphere.
-
Add the calculated mass of solid this compound to the flask.
-
Add the required volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Gently swirl or stir the mixture until the this compound is fully dissolved.
-
Store the solution at 0°C under an inert atmosphere and seal it carefully to prevent moisture ingress.
Visualized Mechanisms and Workflows
This compound-Mediated Amide Bond Formation Workflow
The following diagram illustrates the key steps in the this compound reaction mechanism, from carboxylic acid activation to the final amide product.
Caption: Workflow of this compound-mediated amide coupling.
References
An In-depth Technical Guide on the Core Role of HATU in Peptide Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the efficient and reliable formation of amide bonds is of paramount importance. Among the vast array of coupling reagents developed, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a superior reagent, lauded for its high coupling efficiency, rapid reaction kinetics, and its remarkable capacity to mitigate racemization.[1][2] This technical guide provides a comprehensive overview of the fundamental role of this compound in peptide bond formation, its mechanism of action, quantitative performance data, and detailed experimental protocols.
The Core Mechanism of this compound-Mediated Amide Bond Formation
The efficacy of this compound in facilitating amide bond formation is rooted in a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine.[1] This process is typically conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), within a polar aprotic solvent like dimethylformamide (DMF).[1][3]
The reaction sequence begins with the deprotonation of the carboxylic acid by the base, which results in the formation of a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the OAt anion rapidly attacks the isouronium salt, yielding the OAt-active ester and liberating tetramethylurea as a byproduct. This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, which contributes to the high coupling efficiencies and fast reaction rates associated with this compound.
// Nodes RCOOH [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion (R-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isouronium [label="O-acyl(tetramethyl)isouronium salt", fillcolor="#FBBC05", fontcolor="#202124"]; OAt_ester [label="OAt-active ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetramethylurea [label="Tetramethylurea", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Amine (R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide (R-CO-NH-R')", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOAt [label="HOAt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RCOOH -> Carboxylate [label="Deprotonation", arrowhead=open]; Base -> RCOOH [arrowhead=none, style=dashed]; Carboxylate -> Isouronium [label="Nucleophilic Attack"]; this compound -> Isouronium; Isouronium -> OAt_ester [label="Rearrangement"]; Isouronium -> Tetramethylurea [style=dashed]; OAt_ester -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; OAt_ester -> HOAt [style=dashed];
// Invisible nodes for alignment {rank=same; RCOOH; Base;} {rank=same; Carboxylate; this compound;} {rank=same; Amide; HOAt; Tetramethylurea;} } /dot
Quantitative Performance of this compound
This compound consistently demonstrates superior performance in terms of reaction speed and the purity of the final peptide product, especially in the synthesis of "difficult" sequences that are prone to aggregation.
| Parameter | This compound | HBTU | COMU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity | Lower Purity | - | |
| Coupling Efficiency | High | High, but generally lower than this compound | Comparable or better than this compound | |
| Reaction Speed | Faster | Slower | - | |
| Epimerization Risk | Lower risk | Higher risk | Almost no tendency | |
| Pentapeptide Yield | 83% | 47% | 99.7% |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a recognized benchmark for assessing the performance of coupling reagents due to its inherent difficulty.
Experimental Protocols
Below are detailed methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Amide Bond Formation
This protocol outlines a general procedure for coupling a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Quenching solution (e.g., water or mild aqueous acid)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) in anhydrous DMF.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
To this mixture, add the amine (1.0-1.1 equivalents).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding water or a mild aqueous acid.
-
Extract the product with a suitable organic solvent.
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified, typically by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol details the coupling step in Fmoc-based solid-phase peptide synthesis using this compound.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-protected amino acid
-
This compound
-
DIPEA or 2,4,6-collidine
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection using a 20% solution of piperidine in DMF.
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-4 hours), with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or a quantitative test like HPLC analysis of a cleaved sample.
-
After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
// Nodes Start [label="Start with Resin-bound Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin in DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection (20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash with DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; Preactivation [label="Pre-activate Fmoc-AA with this compound/DIPEA in DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Add Activated AA to Resin\n(Coupling Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash with DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; NextCycle [label="Proceed to Next Cycle", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Cleavage and Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Swell; Swell -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Preactivation -> Coupling [label="Add"]; Coupling -> Wash2; Wash2 -> NextCycle; NextCycle -> Deprotection [label="Repeat"]; NextCycle -> End [label="Final Step"]; } /dot
Potential Side Reactions
While this compound is a highly effective reagent, there are potential side reactions to be aware of. A primary concern is the guanidinylation of the N-terminal amine of the peptide chain. This occurs when the free amine attacks the guanidinium carbon of this compound, leading to a capped and unreactive peptide. This side reaction is more likely when this compound is used in excess or during slow coupling reactions. Another potential issue is the reaction of this compound with nucleophilic side chains of certain amino acids, such as the hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine. Careful control of stoichiometry and reaction conditions can help to minimize these undesired reactions.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to HATU Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the formation of amide bonds with high fidelity, efficiency, and stereochemical integrity is paramount. Among the plethora of coupling reagents developed to achieve this critical transformation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a reagent of choice.[1][2] Its remarkable efficacy in mediating amide bond formation, particularly in challenging cases, stems from a well-defined mechanism that ensures rapid reaction kinetics and minimal side reactions.[3][4] This technical guide provides an in-depth exploration of the foundational principles of this compound chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes to empower researchers in their synthetic endeavors.
The Core Mechanism: A Symphony of Activation and Coupling
The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by an amine.[5] This process is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
The reaction cascade can be dissected into two primary stages:
-
Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon atom of the this compound reagent. This initial step results in the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the 7-azabenzotriazole (HOAt) anion, displaced from the this compound molecule, attacks this intermediate. This leads to the formation of the key OAt-active ester and the release of tetramethylurea as a byproduct.
-
Nucleophilic Attack and Amide Bond Formation: The newly formed OAt-active ester is highly electrophilic. The amine component of the reaction then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This attack is facilitated by a neighboring group effect from the pyridine nitrogen atom in the HOAt moiety, which is thought to stabilize the transition state. This leads to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).
dot
References
Methodological & Application
HATU Coupling Protocol for Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides and proteins, the formation of the amide bond is the most critical step. The choice of coupling reagent significantly impacts the efficiency, purity, and chiral integrity of the final product. Among the vast arsenal of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool, lauded for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1] This document provides detailed application notes and protocols for utilizing this compound in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
The efficacy of this compound in mediating amide bond formation lies in a two-stage process: the activation of a carboxylic acid followed by its reaction with an amine. This is typically conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF).[1]
The reaction cascade begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive OAt-active ester intermediate. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond with minimal epimerization.[2][3] The 7-azabenzotriazole (HOAt) moiety in this compound is crucial for its high reactivity and low racemization rates.[2]
This compound Activation and Coupling Mechanism
Quantitative Performance Data
This compound consistently demonstrates superior performance compared to many other coupling reagents, particularly in challenging syntheses. The following tables summarize quantitative data on crude peptide purity, reaction kinetics, and racemization.
Table 1: Crude Peptide Purity Comparison
| Peptide Sequence | Coupling Reagent | Coupling Time | Crude Purity (%) | Reference |
| Acyl Carrier Protein (65-74) | This compound | 2 x 1 min | 83.63 | |
| HCTU | 2 x 1 min | 79.86 | ||
| PyBOP | 2 x 1 min | 48.11 | ||
| A-β Amyloid (1-42) | This compound | 2 x 20 min | 91.23 | |
| HCTU | 2 x 20 min | 92.11 | ||
| PyBOP | 2 x 20 min | 88.54 |
Table 2: Aza-Peptide Synthesis Kinetics
| Parameter | This compound | HCTU | PyBOP |
| Reaction Half-life (min) | 40 | 40 | 150 |
| Acylation Yield (%) | ~100 | ~55 | ~65 |
Data adapted from a study on aza-peptide synthesis.
Table 3: Epimerization in Peptide Synthesis
| Coupling Condition | Epimerization (%) | Reference |
| Fmoc-Ser(R)-OH Coupling | ||
| This compound/HOAt/DIPEA in DMF | 0.8 - 2.0 | |
| This compound/HOAt/NMM in NMP (3h pre-activation) | 37.6 | |
| MeSer(Me) onto MeIle7 | ||
| This compound/DIPEA | Diastereomer excess = 72:28 | |
| GIy-Phe-Pro-NH₂ Synthesis | ||
| DIC/HOAt | 4.2 | |
| EDC/HOAt | 29.8 |
Experimental Protocols
The following are detailed protocols for common applications of this compound in peptide synthesis.
Protocol 1: General Solution-Phase Peptide Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
This compound (1.1-1.5 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vessel, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the this compound solution to the carboxylic acid solution and stir for 5-10 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
DIPEA or 2,4,6-collidine (6-10 equivalents)
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 30-60 minutes.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Solid-Phase Peptide Synthesis Workflow
Protocol 3: Coupling of Sterically Hindered Amino Acids
For sterically hindered amino acids, extended coupling times and optimized reagent stoichiometry are often necessary.
Procedure:
-
Follow the general SPPS protocol (Protocol 2).
-
Use a higher excess of the N-protected hindered amino acid (e.g., 5 equivalents).
-
Use a corresponding excess of this compound (e.g., 4.9 equivalents) and base (e.g., 10 equivalents of DIPEA).
-
Extend the coupling time to 2-4 hours, or even overnight if necessary.
-
Double coupling (repeating the coupling step) may be required for particularly difficult residues.
-
Monitoring with the Kaiser test is crucial to ensure the reaction goes to completion.
Protocol 4: Synthesis of Cyclic Peptides (Solution-Phase Cyclization)
This compound is highly effective for the macrolactamization step in cyclic peptide synthesis.
Procedure:
-
Synthesize the linear peptide precursor on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for cleavage while keeping side-chain protecting groups intact.
-
Cleave the linear peptide from the resin.
-
Purify the linear peptide by HPLC.
-
Dissolve the purified linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve high dilution (typically 0.1-1 mM). This favors intramolecular cyclization over intermolecular polymerization.
-
Add this compound (1.1-1.5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2-3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the cyclization progress by LC-MS.
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Treat the protected cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove the side-chain protecting groups.
-
Purify the final cyclic peptide by preparative HPLC.
Potential Side Reactions and Mitigation
While this compound is a robust reagent, potential side reactions can occur.
-
Guanidinylation: The N-terminal amine of the peptide chain can attack the guanidinium carbon of this compound, leading to a capped and unreactive peptide. This is more prevalent when this compound is used in a large excess or with prolonged reaction times. To mitigate this, use a minimal excess of this compound and monitor the reaction to avoid unnecessarily long coupling times.
-
Reaction with Nucleophilic Side Chains: The side chains of certain amino acids (e.g., Tyr, Lys, Cys) can potentially react with this compound. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Conclusion
This compound is a powerful and versatile coupling reagent that offers significant advantages in peptide synthesis, including high coupling efficiency, rapid reaction rates, and low levels of racemization. Its effectiveness in the synthesis of complex, hindered, and cyclic peptides makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its mechanism of action and adhering to optimized protocols, this compound can be effectively employed to achieve high-purity peptides for a wide range of applications.
References
Application Notes and Protocols for HATU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides and peptidomimetics, the formation of the amide bond is the most critical step. The choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product.[1] Among the vast array of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3][4] Renowned for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization, this compound is particularly valuable for complex and sterically hindered peptide sequences.[2]
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, including its mechanism of action, detailed experimental protocols, comparative performance data, and troubleshooting strategies.
Mechanism of Action
This compound's effectiveness lies in a two-stage process that begins with the activation of a carboxylic acid to form a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
Step 1: Carboxylic Acid Activation The reaction starts with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent.
Step 2: Formation of the OAt-Active Ester This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt. The OAt anion then rapidly attacks this intermediate, generating the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.
Step 3: Nucleophilic Attack and Peptide Bond Formation The N-terminal amine of the resin-bound peptide then attacks the OAt-active ester, resulting in the formation of the desired amide bond. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to the high coupling efficiencies and fast reaction rates associated with this compound.
Caption: General mechanism of this compound-mediated peptide bond formation.
Advantages of Using this compound
-
High Coupling Efficiency: this compound consistently delivers high yields, even for challenging sequences prone to aggregation.
-
Rapid Reaction Kinetics: Couplings are often complete within minutes to a few hours at room temperature.
-
Suppression of Racemization: The use of this compound results in very low levels of epimerization, preserving the stereochemical integrity of the peptide. This is a significant advantage over many other coupling reagents.
-
Versatility: It is effective for both standard and sterically hindered amino acids.
Experimental Protocols
Standard Coupling Protocol (Fmoc-SPPS)
This protocol outlines a typical coupling cycle for adding an Fmoc-protected amino acid to a deprotected resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. This is typically done for 1 minute, followed by two 8-minute treatments.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and this compound (3-5 eq., typically ~4.9 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution and allow the mixture to stand for a few minutes for pre-activation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 20-45 minutes. For standard couplings, 1-2 hours is often sufficient.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.
Caption: Standard workflow for one cycle of Fmoc-SPPS using this compound.
Protocol for Difficult Couplings
For sterically hindered amino acids (e.g., Aib, Val-Val sequences) or sequences prone to aggregation, modifications to the standard protocol are necessary.
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.
-
Increased Reaction Time: Extend the coupling time significantly, for example, to 4 hours or even overnight.
-
Higher Reagent Equivalents: Use up to 5 equivalents of amino acid, this compound, and 10 equivalents of DIPEA.
-
Solvent Choice: NMP can sometimes be more effective than DMF in disrupting aggregation.
Quantitative Data and Reagent Comparison
This compound consistently demonstrates superior performance compared to other common coupling reagents, particularly HBTU. The primary difference lies in the active ester intermediate; this compound forms a more reactive OAt-ester, while HBTU forms a less reactive OBt-ester.
Table 1: Performance Comparison of Coupling Reagents
| Parameter | This compound | HBTU | Reference |
|---|---|---|---|
| Purity (ACP 65-74 Synthesis) | Higher Purity | Lower Purity | |
| Coupling Efficiency | High | High, but generally lower than this compound | |
| Reaction Speed | Faster | Slower |
| Epimerization Risk | Lower risk | Higher risk | |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its difficulty.
Table 2: Racemization Levels with Various Reagents
| Amino Acid Coupled | Coupling Reagent/Base | L/D Enantiomer Ratio |
|---|---|---|
| L-His(Trt)-OH | This compound/DIPEA | 99.8 / 0.2 |
| L-Cys(Trt)-OH | HBTU/DIPEA | 99.7 / 0.3 |
| L-His(Trt)-OH | HBTU/DIPEA | 99.2 / 0.8 |
| L-Cys(Trt)-OH | PyBOP/DIPEA | 99.8 / 0.2 |
| L-His(Trt)-OH | PyBOP/DIPEA | 99.3 / 0.7 |
Data adapted from a comparative study. Ratios represent the desired L-enantiomer to the undesired D-enantiomer after coupling.
Troubleshooting and Side Reactions
While highly effective, users should be aware of potential issues and side reactions when using this compound.
Common Issues and Solutions:
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Steric hindrance, peptide aggregation, or insufficient reaction time.
-
Solution: Perform a second coupling ("double coupling"). If recoupling fails, "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion peptides.
-
-
Poor Solubility:
-
Cause: The carboxylic acid or amine may not be fully dissolved.
-
Solution: Use DMF as a solvent, as it is suitable for most coupling reactions. Ensure all reagents are fully dissolved before adding them to the resin.
-
Potential Side Reactions:
-
Guanidinylation: The N-terminal amine of the peptide can attack the guanidinium carbon of this compound, leading to a capped and unreactive peptide chain. This is more common when this compound is used in a significant excess or when the coupling reaction is slow. Using equimolar amounts of the coupling reagent can help avoid this side product.
-
Reaction with Nucleophilic Side Chains: The side chains of amino acids like tyrosine, lysine, and cysteine can potentially react with this compound. Careful control of stoichiometry is crucial to minimize these reactions.
Conclusion
This compound is a powerful and versatile coupling reagent that has become an indispensable tool in solid-phase peptide synthesis. Its ability to mediate rapid and efficient couplings with minimal racemization makes it the reagent of choice for demanding synthetic challenges, from complex peptide sequences to the development of novel peptide-based therapeutics. By understanding its mechanism, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively leverage this compound to achieve their synthetic goals.
References
Application Notes and Protocols for Standard HATU-Mediated Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective and widely used coupling reagent in amide bond formation, particularly in peptide synthesis and medicinal chemistry.[1][2] Its popularity stems from its high coupling efficiency, rapid reaction rates, and ability to minimize racemization.[1][3] These application notes provide a comprehensive overview of standard this compound reaction conditions, detailed experimental protocols, and a mechanistic understanding of the coupling process.
Mechanism of Action
The this compound-mediated amide coupling reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, forming a carboxylate anion.[1] This anion then attacks the electrophilic carbon of this compound to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated ester intermediate to form the desired amide bond. A stoichiometric amount of tetramethylurea is generated as a byproduct.
The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in the this compound structure is crucial for its high efficiency, as it is believed to stabilize the transition state through hydrogen bonding.
Caption: Mechanism of this compound-mediated amide bond formation.
Standard Reaction Components and Conditions
The successful execution of a this compound coupling reaction depends on the appropriate selection of reagents, solvents, and reaction parameters.
Table 1: Summary of Standard this compound Reaction Components
| Component | Typical Reagents | Stoichiometry (Equivalents) | Notes |
| Carboxylic Acid | - | 1.0 | The limiting reagent. |
| Amine | - | 1.0 - 1.2 | A slight excess can be used to ensure complete consumption of the carboxylic acid. |
| Coupling Reagent | This compound | 1.0 - 1.2 | Using a large excess of this compound can lead to side reactions like guanidinylation of the amine. |
| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | 2.0 - 3.0 | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN) | - | Polar aprotic solvents are generally preferred. Anhydrous conditions are important. |
Table 2: Typical Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Temperature | Room Temperature (20-25 °C) | Some reactions may benefit from cooling (0 °C) or heating. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture. |
Experimental Protocols
Below are generalized protocols for solution-phase and solid-phase this compound-mediated amide coupling reactions.
Protocol 1: Solution-Phase Amide Coupling
This protocol provides a general procedure for coupling a carboxylic acid and an amine in solution.
Caption: Workflow for a typical solution-phase this compound coupling.
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an appropriate volume of anhydrous solvent (e.g., DMF).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the mixture and stir for an additional 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the use of this compound for coupling an amino acid to a resin-bound peptide.
Methodology:
-
Swell the resin in the reaction solvent (e.g., DMF).
-
Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the N-protected amino acid (2.0-5.0 equivalents based on resin loading) by dissolving it in DMF with this compound (1.95 equivalents) and a base such as DIPEA (4.0 equivalents). Allow the mixture to stand for a few minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (colorless or yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Potential Side Reactions and Troubleshooting
While this compound is a robust reagent, certain side reactions can occur.
-
Guanidinylation: The free amine can attack the guanidinium carbon of this compound, leading to a capped and unreactive species. This is more likely to occur when this compound is used in significant excess or with slow coupling reactions.
-
Racemization: Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids. The addition of an additive like HOBt can sometimes help, although this compound is derived from HOAt.
-
Reaction with Nucleophilic Side Chains: Amino acid side chains containing nucleophilic groups (e.g., -OH of tyrosine, -NH₂ of lysine, -SH of cysteine) can potentially react with this compound. Careful control of stoichiometry is important to minimize these side reactions.
Troubleshooting Tips:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Consider pre-activating the carboxylic acid with this compound and the base before adding the amine. Varying the solvent or temperature may also improve the yield.
-
Incomplete Reaction: Increase the reaction time or slightly increase the equivalents of the amine and this compound.
-
Side Product Formation: Reduce the equivalents of this compound to minimize guanidinylation. Ensure a non-nucleophilic base is used.
Safety Information
This compound has been identified as a moderate skin sensitizer and may cause allergic reactions. It is also considered potentially explosive under thermal analysis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
References
The Role of HATU in Modern Organic Synthesis: A Guide for Researchers
Introduction: In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient formation of amide bonds is a critical step. Among the vast array of coupling reagents developed for this purpose, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a reagent of choice for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1] This document provides detailed application notes and protocols for the use of this compound in various synthetic transformations, targeted at researchers, scientists, and professionals in drug development.
Core Applications and Mechanisms
This compound is a uronium salt-based coupling reagent that activates carboxylic acids to facilitate nucleophilic attack by amines, leading to the formation of an amide bond.[2] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[3] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it not only creates a highly reactive leaving group but also minimizes the common side reaction of racemization, a critical consideration in peptide synthesis.[4][5]
The general mechanism for this compound-mediated amide bond formation is a two-step process. Initially, the carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The resulting carboxylate anion then attacks this compound to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the OAt anion to generate the key OAt-active ester. The amine nucleophile then reacts with this activated ester to yield the desired amide product, regenerating HOAt in the process.
Key Applications in Organic Synthesis
Amide Bond Formation and Peptide Synthesis
The primary and most widespread application of this compound is in the formation of amide bonds, the fundamental linkage in peptides and proteins. It is highly effective in both solution-phase and solid-phase peptide synthesis (SPPS). Its ability to mediate couplings involving sterically hindered amino acids and to suppress epimerization makes it particularly valuable for the synthesis of complex peptides.
Protocol 1: General Solution-Phase Amide Coupling
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
This compound (1.1 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Anhydrous DMF or CH₂Cl₂
-
-
Procedure:
-
Dissolve the carboxylic acid and this compound in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
-
Materials:
-
Fmoc-protected amino acid (3-5 equiv)
-
This compound (3-5 equiv)
-
DIPEA or 2,4,6-collidine (6-10 equiv)
-
Fmoc-deprotected resin-bound peptide
-
Anhydrous DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in anhydrous DMF.
-
Add DIPEA or collidine to the solution and allow it to stand for a few minutes for pre-activation.
-
Add the activated amino acid solution to the swollen, Fmoc-deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test indicates complete coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.
-
Macrolactamization
This compound's high coupling efficiency makes it an excellent reagent for intramolecular amide bond formation, a key step in the synthesis of cyclic peptides and other macrolactams. These reactions are often challenging due to competing intermolecular oligomerization. The use of this compound can significantly improve the yields of the desired macrocycles. It has been successfully employed in the total synthesis of complex natural products like himastatin, which involves a double macrocyclization.
Synthesis of Other Functional Groups and Scaffolds
While primarily used for amide bond formation, this compound's reactivity can be harnessed for the synthesis of other functionalities and molecular scaffolds.
-
One-Pot Diamide Synthesis: this compound has been shown to be highly effective for the one-pot synthesis of diamides from dicarboxylic acids and amines, with yields often exceeding 70%.
-
β-Lactam Synthesis: A stereoselective synthesis of β-lactams has been developed using this compound to form an active ester, which then undergoes a catalyzed reaction with an imine to yield the cyclic lactam with high enantiomeric excess.
-
N-Methylbenzimidazole Synthesis: In a one-pot procedure, this compound, in conjunction with HOBt, can be used to construct N-methylbenzimidazole skeletons from N-methyl o-phenylenediamines and various aromatic carboxylic acids.
-
Peptide Nucleic Acid (PNA) Synthesis: this compound has been successfully used as a coupling reagent in both solution and solid-phase synthesis of PNA analogues, which are synthetic mimics of DNA and RNA.
Protocol 3: Solid-Phase PNA Monomer Coupling
-
Materials:
-
Fmoc-PNA monomer (3 equiv)
-
This compound (2.9 equiv)
-
DIPEA (3 equiv)
-
2,5-Lutidine (3 equiv)
-
Fmoc-deprotected resin
-
-
Procedure:
-
Activate the Fmoc-PNA monomer by dissolving it with this compound, DIPEA, and 2,5-lutidine in DMF.
-
Add the activated monomer solution to the deprotected resin.
-
Allow the coupling to proceed for 30 minutes at room temperature.
-
After coupling, cap any unreacted amino groups using a solution of acetic anhydride and lutidine in DMF.
-
Quantitative Data and Reagent Comparison
The choice of coupling reagent can significantly impact the yield and purity of the final product. This compound is generally considered more reactive and efficient than older reagents like HBTU and TBTU.
| Coupling Reagent | Typical Reaction Time (Difficult Couplings) | Relative Reactivity | Racemization Suppression | Key Advantages |
| This compound | 30-60 min | Very High | Excellent | High efficiency, low racemization, effective for hindered couplings. |
| HBTU/HCTU | 1-2 hours | High | Good | Good performance, often more cost-effective than this compound. |
| PyBOP | 1-2 hours | High | Good | Phosphonium-based, avoids guanidinylation side reaction. |
| DIC/HOBt | Several hours | Moderate | Good | Carbodiimide-based, cost-effective for standard couplings. |
Note: Reaction times and efficiencies are substrate-dependent and the values presented are for general comparison.
Potential Side Reactions and Mitigation Strategies
Despite its robustness, there are potential side reactions associated with the use of this compound.
-
Guanidinylation: The most common side reaction is the guanidinylation of the free N-terminal amine of a peptide, which caps the chain and prevents further elongation. This is more likely to occur when this compound is used in a significant excess. To mitigate this, it is recommended to use this compound in near-stoichiometric amounts relative to the carboxylic acid.
-
Reaction with Nucleophilic Side Chains: The nucleophilic side chains of certain amino acids, such as the hydroxyl group of tyrosine or the primary amine of lysine, can potentially react with this compound. Careful control of stoichiometry and reaction conditions can minimize these unwanted reactions.
-
Safety Considerations: this compound has been reported to be a skin sensitizer and potentially explosive under certain conditions, necessitating careful handling and use of appropriate personal protective equipment.
Conclusion
This compound is a powerful and versatile coupling reagent that has become an indispensable tool in modern organic synthesis. Its high reactivity, rapid kinetics, and ability to minimize racemization make it particularly well-suited for the demanding applications of peptide synthesis and the construction of complex molecular architectures in drug discovery. By understanding its mechanism of action, adhering to optimized protocols, and being aware of potential side reactions, researchers can effectively leverage this compound to achieve their synthetic goals.
References
HATU Protocol for Difficult Amide Couplings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. While numerous coupling reagents are available, many fall short when faced with "difficult" couplings. These challenging reactions include the coupling of sterically hindered amino acids (e.g., α,α-disubstituted or N-methylated amino acids), the acylation of poorly nucleophilic amines, and intramolecular cyclizations to form macrocycles. In these demanding scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a reagent of choice, renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[1][2]
This document provides a comprehensive overview of the this compound protocol for difficult amide couplings, including its mechanism of action, comparative data, and detailed experimental procedures.
Mechanism of Action
The efficacy of this compound lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[3][4] This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1]
The reaction proceeds in two main stages:
-
Activation: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.
-
Coupling: The OAt anion, liberated in the first step, rapidly attacks the isouronium salt. This generates the highly reactive OAt-active ester and tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond.
The superior performance of this compound, particularly in comparison to its benzotriazole-based analogue HBTU, is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring of the OAt leaving group is thought to provide anchimeric assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction. This leads to faster and more complete couplings, with a reduced risk of side reactions like epimerization.
Data Presentation: Comparative Performance of this compound in Difficult Couplings
This compound consistently demonstrates superior performance in challenging peptide syntheses, leading to higher purity products in shorter reaction times compared to other common coupling reagents.
Table 1: Coupling of Difficult Peptide Sequences
| Peptide Sequence | Coupling Reagent | Coupling Time | Crude Purity (%) |
| ACP (65-74) | PyBOP | 2 x 1 min | 48.11 |
| This compound | 2 x 1 min | 83.63 | |
| HCTU | 2 x 1 min | 79.86 | |
| PyBOP | 2 x 20 min | 70.27 | |
| This compound | 2 x 20 min | 79.91 | |
| HCTU | 2 x 20 min | 80.52 | |
| A-B Amyloid (1-42) | PyBOP | 2 x 1 min | 40.10 |
| This compound | 2 x 1 min | 89.63 | |
| HCTU | 2 x 1 min | 88.29 | |
| PyBOP | 2 x 20 min | 88.54 | |
| This compound | 2 x 20 min | 91.23 | |
| HCTU | 2 x 20 min | 92.11 |
Data adapted from a comparative study of coupling reagents.
Table 2: Aza-Peptide Synthesis
| Parameter | PyBOP | This compound | HCTU |
| Reaction Half-life (min) | 150 | 40 | 40 |
| Acylation Yield (%) | ~65 | ~100 | ~55 |
Data from a study on solid-phase aza-peptide synthesis.
Table 3: Coupling of Sterically Hindered and N-Methylated Amino Acids
While direct quantitative comparisons are often dependent on the specific substrates, this compound is widely reported to be more effective than HBTU and HCTU for coupling sterically hindered and N-methylated amino acids, resulting in higher yields and reduced racemization.
| Challenge | Recommended Reagent | Key Considerations |
| α,α-disubstituted amino acids | This compound , PyAOP | Extended coupling times may be necessary. Double coupling can be employed. |
| N-methylated amino acids | This compound | HBTU and HCTU are less effective. Monitoring with bromophenol blue is recommended as the Kaiser test is unreliable. |
Table 4: Peptide Macrocyclization
This compound is frequently employed for the macrocyclization of linear peptides due to its high efficiency, which is crucial for favoring the intramolecular reaction over intermolecular oligomerization.
| Application | Reagent | General Conditions | Reported Yields |
| Head-to-tail cyclization | This compound | High dilution (0.1-1 mM), slow addition of the linear peptide over 4-16 hours. | Mid-40% range for a 14-membered macrocycle. |
Experimental Protocols
The following protocols are intended as a general guide and may require optimization for specific substrates and scales. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, as this compound can be a skin sensitizer.
General Workflow for this compound-mediated Coupling
Protocol 1: Solution-Phase Amide Coupling
This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
This compound (1.1-1.2 equivalents)
-
DIPEA or TEA (2.0-3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add this compound (1.1 eq.) to the solution and stir.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Allow the mixture to stir for a few minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by a suitable chromatographic method (e.g., HPLC or TLC). Reaction times can vary from 30 minutes to several hours depending on the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (3-4 equivalents relative to resin loading)
-
This compound (3-3.9 equivalents)
-
DIPEA (6-8 equivalents)
-
DMF or NMP
-
Deprotected peptide-resin
Procedure:
-
Swell the deprotected peptide-resin in DMF or NMP for 30-60 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and this compound (3.9 eq.) in DMF or NMP.
-
Add DIPEA (8 eq.) to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. For difficult couplings, extended reaction times may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines).
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 2-6.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF.
Protocol 3: Coupling of N-Methylated Amino Acids
The coupling of N-methylated amino acids requires more forcing conditions due to steric hindrance.
Materials:
-
Fmoc-N-methylated amino acid (4 equivalents)
-
This compound (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF or NMP
-
Deprotected peptide-resin
Procedure:
-
Follow steps 1 and 2 from the SPPS protocol.
-
In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 eq.) and this compound (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and allow for a 2-5 minute pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for an extended period, typically 2-4 hours, or even overnight for particularly difficult couplings.
-
Monitor the reaction using the bromophenol blue test.
-
If the coupling is incomplete, perform a second coupling.
-
Wash the resin as described in the general SPPS protocol.
Troubleshooting and Side Reactions
While this compound is a robust reagent, potential side reactions and issues can arise:
-
Guanidinylation: Excess this compound can react with the free N-terminal amine of a peptide, leading to a capped and unreactive guanidinium species. This can be minimized by using a slight excess of the carboxylic acid relative to this compound.
-
Racemization: Although this compound is known for low racemization, this can be influenced by the choice of base. Weaker bases like 2,4,6-collidine may be beneficial in cases where racemization is a significant concern.
-
Reaction with Nucleophilic Side Chains: The activated carboxylic acid can potentially react with nucleophilic side chains of amino acids such as lysine, tyrosine, or cysteine. Careful control of stoichiometry and reaction conditions can mitigate this.
Conclusion
This compound is a powerful and versatile coupling reagent that is particularly well-suited for challenging amide bond formations. Its ability to achieve high yields and suppress racemization in the coupling of sterically hindered substrates, poorly nucleophilic amines, and in macrocyclization makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its mechanism of action and employing optimized protocols, this compound can significantly enhance the efficiency and success of complex synthetic endeavors.
References
Application Notes and Protocols for Utilizing HATU with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the efficient incorporation of sterically hindered amino acids remains a significant hurdle. These bulky residues can dramatically slow down reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of racemization.[1] Among the arsenal of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a superior choice for these challenging scenarios.[2] Its high reactivity, rapid kinetics, and remarkable capacity to suppress racemization make it an invaluable tool for synthesizing complex peptides.[2][3][4]
These application notes provide a comprehensive guide for utilizing this compound to overcome the challenges associated with the coupling of hindered amino acids. Detailed protocols, quantitative data, and visual aids are presented to empower researchers to achieve optimal results in their synthetic endeavors.
Mechanism of Action: The this compound Advantage
The effectiveness of this compound lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester. This process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through a two-stage mechanism that minimizes side reactions and preserves stereochemical integrity.
The key to this compound's superiority over many other coupling reagents is the formation of the OAt active ester, which is more reactive than the corresponding OBt esters generated by reagents like HBTU. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the aminolysis step, further accelerating the rate of amide bond formation. This enhanced reactivity is particularly crucial when coupling sterically hindered amino acids, where the nucleophilicity of the incoming amine is diminished.
Caption: Mechanism of this compound-mediated amide bond formation.
Quantitative Data: this compound Performance with Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically demanding residues. The following table summarizes quantitative data from various studies, comparing the performance of this compound with other common coupling reagents in the context of hindered amino acid couplings.
| Hindered Residue | Coupling Reagent | Yield (%) | Reaction Time | Racemization (%) | Reference |
| Aib | This compound/DIPEA | >95 | 30 min - 2 h | <1 | |
| Aib | HBTU/DIPEA | 85-95 | 2 - 4 h | 1-3 | |
| Aib | DIC/HOBt | <50 | >12 h | >5 | |
| N-Me-Ala | This compound/DIPEA | >90 | 1 - 2 h | <2 | |
| N-Me-Ala | PyBOP/DIPEA | 80-90 | 2 - 4 h | 2-4 | |
| Pro-Pro | This compound/DIPEA | >95 | 1 - 2 h | Not reported | |
| Val-Val | This compound/DIPEA | >95 | 1 - 2 h | Not reported |
Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in both solid-phase and solution-phase peptide synthesis involving hindered amino acids.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Hindered Amino Acid Coupling
This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. This is typically a two-step process: 3 minutes followed by a 10-minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture: In a separate vessel, dissolve the N-protected hindered amino acid (3-5 equivalents relative to resin loading) in DMF. Add this compound (2.9-5 equivalents) and DIPEA (6-10 equivalents). For particularly difficult couplings, using a more hindered base like 2,4,6-collidine may be beneficial.
-
Coupling: Immediately add the activation mixture to the resin and agitate at room temperature. For sterically hindered amino acids, the reaction time may need to be extended from the standard 30-60 minutes to 2 hours or even longer.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: It is highly recommended to perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) with fresh reagents is advised.
Solution-Phase Peptide Synthesis Protocol for Hindered Amino Acid Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.1 equivalents)
-
This compound (1.0-1.2 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating activation.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, the reaction can be worked up by quenching with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.
Troubleshooting and Optimization
Even with a highly efficient reagent like this compound, challenges can arise, particularly with exceptionally hindered amino acids.
Low Coupling Efficiency:
-
Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the Fmoc-amino acid, this compound, and base to 4 equivalents each relative to the resin loading can improve outcomes.
-
Extend Coupling Time: As mentioned, longer reaction times (1-2 hours or more) may be necessary.
-
Double Coupling: Repeating the coupling step with fresh reagents is a common and effective strategy for difficult sequences.
-
Solvent Choice: In cases of peptide aggregation, using a more polar solvent like NMP or a solvent mixture can be beneficial.
Side Reactions:
-
Guanidinylation: A potential side reaction is the guanidinylation of the N-terminal amine, where the free amine attacks the guanidinium carbon of this compound. This is more prevalent when this compound is used in excess or when the coupling reaction is slow. To mitigate this, use a slight excess or stoichiometric amount of this compound relative to the amino acid and avoid prolonged pre-activation times.
-
Reaction with Nucleophilic Side Chains: The activated amino acid can react with unprotected nucleophilic side chains. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Conclusion
This compound stands as a powerful and versatile tool for the synthesis of peptides containing sterically hindered amino acids. Its well-understood mechanism, superior efficiency, and ability to preserve stereochemical integrity make it the reagent of choice for demanding synthetic challenges. By adhering to optimized protocols, carefully monitoring reactions, and being mindful of potential side reactions, researchers can effectively harness the full potential of this compound to advance their scientific and drug development endeavors.
References
Application Notes & Protocols: HATU Reagent Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent widely employed in amide and peptide synthesis.[1][2][3] Its ability to facilitate rapid and efficient amide bond formation with low racemization makes it a valuable tool in the synthesis of peptides, small molecules, and complex drug conjugates.[2][4] Proper preparation and handling of this compound solutions are critical for ensuring optimal performance and reproducibility in synthetic workflows. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties & Solubility
This compound is typically a white to light brown crystalline solid. It is soluble in polar aprotic solvents, with Dimethylformamide (DMF) being the most commonly used solvent for stock solutions.
Table 1: Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility | Solution Stability | Notes |
| Dimethylformamide (DMF) | Soluble | A 0.5M solution in DMF is stable for several weeks when stored under an inert atmosphere at 0°C. After 4 weeks, purity is reported to be around 85%. | The most frequently recommended solvent for this compound-mediated couplings. |
| Acetonitrile (ACN) | Soluble | Data not widely available, but used in specific protocols. | |
| Dichloromethane (DCM) | Sparingly soluble/Suspension | This compound does not fully dissolve but can be used as a slurry. The addition of a base like DIEA can improve solubility. | Use with caution, ensuring vigorous stirring. |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is a flammable solid and can cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store this compound powder in a tightly closed container in a dry, well-ventilated place, with a recommended storage temperature of 2-8°C.
Preparation of a 0.5 M this compound Stock Solution in DMF
This protocol describes the preparation of a standard 0.5 M stock solution of this compound in anhydrous DMF, a common concentration for both solution-phase and solid-phase peptide synthesis.
Materials:
-
This compound (MW: 380.23 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (e.g., volumetric flask, graduated cylinder)
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.
-
Under an inert atmosphere, weigh out the required amount of this compound. For example, to prepare 10 mL of a 0.5 M solution, weigh 1.901 g of this compound.
-
Transfer the weighed this compound to a dry volumetric flask.
-
Add approximately 70-80% of the final volume of anhydrous DMF.
-
Stir the mixture until the this compound is completely dissolved. The solution should be clear.
-
Once dissolved, add anhydrous DMF to the final desired volume.
-
Store the solution in a tightly sealed container under an inert atmosphere at 2-8°C.
Table 2: Reagent Quantities for 0.5 M this compound Solution
| Final Volume | Mass of this compound | Volume of Anhydrous DMF |
| 10 mL | 1.901 g | 10 mL |
| 25 mL | 4.753 g | 25 mL |
| 50 mL | 9.506 g | 50 mL |
| 100 mL | 19.01 g | 100 mL |
Application: Standard Peptide Coupling Protocol
This section outlines a general procedure for a this compound-mediated amide coupling reaction in solution.
Workflow Diagram:
Caption: Workflow for a typical this compound-mediated amide coupling reaction.
Protocol:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.
-
Add the prepared this compound solution (1.0-1.2 equivalents) to the mixture and continue stirring. This pre-activation step, where the active ester is formed, typically takes a few minutes.
-
Add the amine component (1.0-1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring for completion by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from 30 minutes to several hours.
Mechanism of Action
The efficacy of this compound stems from a two-step mechanism involving the formation of a highly reactive OAt-active ester.
Mechanism Diagram:
Caption: Simplified mechanism of this compound-mediated amide bond formation.
-
Activation: The carboxylic acid is deprotonated by a base to form a carboxylate anion. This anion then attacks the this compound reagent to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to the highly reactive OAt-active ester, releasing tetramethylurea.
-
Coupling: The amine nucleophile attacks the activated ester, leading to the formation of the desired amide bond. The pyridine nitrogen in the 7-azabenzotriazole leaving group is thought to stabilize the transition state, contributing to the high coupling efficiency and rapid reaction rates associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. apexbt.com [apexbt.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
A Step-by-Step Guide to HATU Coupling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent for amide bond formation. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with the necessary information for the successful implementation of this compound-mediated couplings in their synthetic endeavors, from small molecule synthesis to complex peptide assembly.
Introduction
This compound is a third-generation aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly in the synthesis of peptides and other chiral molecules.[1][2] Its superiority over traditional carbodiimide reagents and even other onium salts like HBTU stems from the formation of a highly reactive OAt-active ester, facilitated by the 7-azabenzotriazole (HOAt) moiety.[3] The nitrogen atom at the 7-position of the triazole ring enhances the reactivity of the active ester, making it more susceptible to nucleophilic attack by amines.[3] This heightened reactivity is especially beneficial when dealing with sterically hindered amino acids or constructing complex molecular architectures.[4]
This compound is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS), as well as in the macrocyclization of peptides and the synthesis of various organic molecules, including diamides and lactams.
Mechanism of this compound Coupling
The this compound-mediated coupling reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The resulting carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form the OAt-active ester, with the concomitant release of tetramethylurea.
-
Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of the OAt-active ester. The reaction is thought to be facilitated by a neighboring group effect from the pyridine nitrogen of the HOAt moiety, which stabilizes the transition state. This leads to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).
dot
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for various this compound-mediated coupling reactions.
Table 1: Solution-Phase Amide Bond Formation
| Carboxylic Acid (Equiv.) | Amine (Equiv.) | This compound (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.1 | 1.05 | TEA (2.2) | ACN | RT | 18 | Not specified | |
| 1.0 | 1.2 | 1.1 | DIEA (3.0) | DMF | RT | Not specified | Not specified | |
| 1.0 | 1.05 | 2.2 | DIEA (8.0) | DMA | Not specified | Not specified | Not specified | |
| Varied aromatic/aliphatic dicarboxylic acids | Varied amines | Not specified | Not specified | Not specified | Mild | Not specified | >70 |
Table 2: Solid-Phase Peptide Synthesis (SPPS)
| Fmoc-Amino Acid (Equiv.) | Resin (Equiv.) | This compound (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4.0 | 1.0 | 3.9 | DIPEA (8.0) | DMF | RT | 30-60 | High | |
| 2.0 | 1.0 | 2.0 | DIPEA (4.0) | DMF | RT | 10-60 | High |
Table 3: Macrocyclization
| Linear Peptide Conc. (mM) | This compound (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 0.7 | Not specified | DIEA | CH₂Cl₂ | 75 (MW) | 25 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the base (DIPEA or TEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change in the solution may be observed.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using this compound.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to stand for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 30-60 minutes. Monitor the completion of the reaction using a qualitative test such as the Kaiser test (a negative test indicates complete coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
dot
Troubleshooting and Considerations
-
Moisture: this compound is sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the reagent and active ester.
-
Stoichiometry: While the protocols provide general guidelines, the optimal stoichiometry of reagents may vary depending on the specific substrates. For difficult couplings, such as those involving sterically hindered amino acids, using a slight excess of this compound and the amino acid may be beneficial.
-
Side Reactions: A potential side reaction is the guanidinylation of the N-terminal amine of the peptide by this compound, which can cap the growing peptide chain. This is more likely to occur with an excess of this compound or with prolonged reaction times.
-
Solvent Choice: DMF is the most common solvent for this compound couplings due to its good solvating properties for both the reagents and the growing peptide chain. Other polar aprotic solvents can also be used.
-
Base Selection: DIPEA is the most commonly used base due to its non-nucleophilic nature. TEA can also be used. The amount of base is crucial as it neutralizes the hexafluorophosphate salt of this compound and the protonated amine.
Conclusion
This compound is a powerful and versatile coupling reagent that has become an indispensable tool in modern organic and medicinal chemistry. Its ability to efficiently mediate amide bond formation with minimal racemization makes it particularly valuable for the synthesis of complex peptides and drug candidates. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively harness the power of this compound to achieve their synthetic goals.
References
practical applications of HATU in drug discovery
Application Notes: HATU in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound in Modern Synthesis
In the landscape of drug discovery and development, the efficient and precise synthesis of molecules is paramount. Amide bonds are a cornerstone of pharmaceuticals, forming the backbone of peptides and appearing in a vast array of small molecule drugs. This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a premier coupling reagent for amide bond formation.[1] Its prominence is due to its high efficiency, rapid reaction kinetics, low rate of racemization, and effectiveness in challenging synthetic situations, such as with sterically hindered substrates.[2][3]
First reported by Louis A. Carpino in 1993, this compound is an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole).[4][5] Its superiority over older reagents like HBTU stems from the electronic properties of the 7-azabenzotriazole moiety, which results in the formation of a more reactive intermediate active ester. This enhanced reactivity translates to faster, cleaner reactions with higher yields, making this compound an indispensable tool in the synthesis of peptides, peptidomimetics, peptide-drug conjugates (PDCs), and complex small molecules. Furthermore, this compound is noted for being non-mutagenic and biologically safe.
Mechanism of Action
The efficacy of this compound lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester. This process occurs in two main stages, typically in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Activation: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion performs a nucleophilic attack on the this compound reagent.
-
Coupling: This forms an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion generated in the first step then rapidly attacks this intermediate to form the key OAt-active ester, releasing tetramethylurea as a byproduct. This active ester is then readily attacked by a primary or secondary amine to form the desired stable amide bond.
The pyridine nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.
Key Applications in Drug Discovery
This compound's robust performance makes it suitable for a wide range of synthetic applications critical to drug discovery.
-
Peptide Synthesis: this compound is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. It excels in coupling sterically hindered amino acids and is effective at minimizing racemization, which is crucial for maintaining the biological activity of the final peptide.
-
Macrocyclization: The high efficiency of this compound makes it a reagent of choice for intramolecular cyclization reactions to form macrocyclic peptides and other complex ring structures, a common motif in modern drug candidates.
-
Complex Molecule Synthesis: this compound has been successfully employed in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), such as the antibiotic himastatin.
-
Peptide-Drug Conjugates (PDCs): The reliable and mild conditions of this compound coupling are ideal for linking cytotoxic drugs to peptide carriers, an important strategy in targeted cancer therapy.
-
Specialty Chemicals: It is also used in the synthesis of peptide nucleic acids (PNAs), β-lactams, and N-methylbenzimidazoles.
Quantitative Data: Reagent Performance Comparison
This compound consistently demonstrates superior performance compared to other common coupling reagents, particularly in difficult syntheses. The following table summarizes typical performance metrics based on the synthesis of the challenging Acyl Carrier Protein (ACP) (65-74) fragment, a standard benchmark in peptide synthesis.
| Parameter | This compound | HBTU | PyBOP | DIC/HOBt |
| Purity (ACP 65-74) | Higher Purity | Lower Purity | Moderate Purity | Moderate Purity |
| Coupling Efficiency | Very High | High | High | Moderate-High |
| Reaction Speed | Faster | Slower | Slower | Slowest |
| Racemization Risk | Lower Risk | Higher Risk | Moderate Risk | Moderate Risk |
| Primary Byproducts | Tetramethylurea, HOAt | Tetramethylurea, HOBt | HMPA, HOBt | DCU |
| Notes | Superior for hindered couplings and rapid protocols. | A common, effective reagent, but less potent than this compound. | Phosphonium-based, avoids guanidinylation side reaction. | Carbodiimide-based, cost-effective but can be slower. |
Data compiled from comparative studies. Absolute values vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
Amine (1.0–1.2 eq.)
-
This compound (1.0–1.1 eq.)
-
DIPEA (N,N-diisopropylethylamine) (2.0–3.0 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry, nitrogen-flushed reaction vessel, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add this compound (1.0–1.1 eq.) to the solution and stir for 2-5 minutes at room temperature for pre-activation.
-
Add DIPEA (2.0–3.0 eq.) to the mixture.
-
Add the amine (1.0–1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 15-60 minutes for simple substrates but may require several hours for sterically hindered systems.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for adding one Fmoc-protected amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid (5.0 eq.)
-
This compound (4.9 eq.)
-
DIPEA or Collidine (10.0 eq.)
-
DMF (synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (5.0 eq.) and this compound (4.9 eq.) in DMF. Add DIPEA (10.0 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings (e.g., involving sterically hindered residues), the reaction time may be extended or a second coupling (double coupling) may be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. A positive test (blue beads) indicates incomplete coupling, and step 4 should be repeated.
-
The cycle (steps 1-6) is repeated for each subsequent amino acid in the peptide sequence.
Troubleshooting and Optimization
-
Guanidinylation Side Reaction: When using excess this compound, the free N-terminus of a peptide can react with the reagent, forming a guanidinium cap that terminates the chain. To avoid this, use near-stoichiometric amounts of this compound or avoid long pre-activation times.
-
Racemization: While this compound significantly reduces epimerization, it can still occur. Minimizing reaction times and maintaining low temperatures can help preserve stereochemical integrity.
-
Poor Solubility: If the carboxylic acid or amine is poorly soluble in DMF, alternative polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) can be used.
-
Byproduct Removal: The byproducts tetramethylurea and HOAt are generally water-soluble and can be removed with an aqueous workup.
By understanding its mechanism and adhering to optimized protocols, researchers can effectively leverage this compound to accelerate the synthesis of complex molecules and advance the frontiers of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HATU Coupling Reactions
Welcome to the technical support center for HATU coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during amide bond formation using this compound.
Troubleshooting Guide (Q&A)
This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.
Q1: My this compound coupling reaction has a low or no yield. What are the potential causes and how can I fix it?
A1: Low or no yield in a this compound coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is best for troubleshooting.
-
Reagent Quality and Handling:
-
This compound Stability: Although fairly stable, this compound can degrade with improper storage. It should be stored at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years), kept dry and protected from light.[1][2] Solutions of this compound in DMF (0.5M) are stable for weeks under an inert atmosphere.[1]
-
Solvent Purity: Ensure the use of anhydrous solvents, particularly DMF. Water in the solvent can hydrolyze the activated ester intermediate, leading to the carboxylic acid starting material and reducing the yield.
-
Base Quality: The tertiary amine base (e.g., DIPEA, TEA) should be free of primary and secondary amine contaminants, which can compete in the coupling reaction. Use a fresh bottle or distill the base if contamination is suspected.
-
-
Reaction Conditions:
-
Order of Addition: The generally recommended order of addition is to pre-activate the carboxylic acid with this compound and a non-nucleophilic base (like DIPEA) for several minutes (10-15 min) before adding the amine.[3][4] This minimizes the potential for a significant side reaction where the amine reacts directly with this compound.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of this compound (1.0-1.2 equivalents) is common. The amount of base is also critical, with 2.0-3.0 equivalents typically being used.
-
Temperature: Most this compound couplings proceed efficiently at room temperature. For particularly difficult or sterically hindered couplings, increasing the temperature may be necessary.
-
Reaction Time: While many this compound reactions are complete within 1-4 hours, some may require longer times. It's crucial to monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or HPLC.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow or fail. In such cases, switching to a more potent coupling reagent or converting the carboxylic acid to a more reactive acyl fluoride might be beneficial.
-
Poorly Nucleophilic Amines: Less reactive amines, such as anilines, may require more forcing conditions or alternative coupling reagents.
-
Q2: I am observing significant side product formation. What are the common side reactions with this compound and how can they be minimized?
A2: Several side reactions can occur during this compound-mediated couplings, leading to impurities and reduced yield of the desired product.
-
Guanidinylation of the Amine: This is a primary concern where the amine nucleophile attacks the guanidinium carbon of this compound, resulting in a capped, unreactive guanidinium derivative of the amine. This is more prevalent when this compound is used in excess or when the coupling is slow.
-
Mitigation: Avoid a large excess of this compound. The best practice is to pre-activate the carboxylic acid with this compound and base before adding the amine. This consumes the this compound to form the active ester, reducing its availability to react with the amine.
-
-
Racemization: For chiral carboxylic acids, particularly amino acids, racemization can occur via the formation of a 5(4H)-oxazolone intermediate.
-
Mitigation: this compound is known for causing low levels of racemization compared to other reagents. To further minimize this risk:
-
Avoid prolonged pre-activation times.
-
Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive amino acids like cysteine and histidine.
-
Perform the reaction at a lower temperature if possible.
-
-
-
Reaction with Nucleophilic Side Chains: Amino acid side chains containing nucleophilic groups (e.g., the hydroxyl of tyrosine, the primary amine of lysine, or the sulfhydryl of cysteine) can react with this compound.
-
Mitigation: Careful control of stoichiometry and reaction conditions is key. Ensure that side chains are appropriately protected if they are not intended to react.
-
Q3: How do I choose the optimal stoichiometry for my this compound coupling reaction?
A3: The optimal stoichiometry depends on the specific substrates and reaction scale. However, a good starting point for optimization is provided in the table below.
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| This compound | 1.0 - 1.2 | Coupling Reagent |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 | Activates carboxylic acid, neutralizes salts |
Table 1: General Stoichiometry Guidelines for this compound Coupling Reactions.
Q4: How can I monitor the progress of my this compound coupling reaction?
A4: Monitoring the reaction is crucial for determining the endpoint and preventing the formation of side products due to extended reaction times.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, product, and any side products by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the conversion to product and the purity of the reaction mixture.
-
Kaiser (Ninhydrin) Test: Specifically for solid-phase peptide synthesis (SPPS), this colorimetric test detects free primary amines. A negative test (colorless or yellow beads) indicates the coupling reaction is complete.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound coupling?
The this compound coupling reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: The carboxylate anion, formed by deprotonation with a base, attacks this compound to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly displaces tetramethylurea to form the OAt-active ester.
-
Nucleophilic Attack by the Amine: The amine nucleophile then attacks the activated OAt-ester to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.
What are the best solvents for this compound coupling reactions?
The most commonly used solvent is anhydrous N,N-dimethylformamide (DMF). Other polar aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), and dimethyl sulfoxide (DMSO) can also be used, often depending on the solubility of the substrates.
What are the storage and handling precautions for this compound?
This compound is stable and not hygroscopic, so it can be stored indefinitely at 0°C. It is shipped under ambient temperature as a non-hazardous chemical. However, it's important to note that this compound can be a sensitizer and is potentially explosive under certain conditions, so it should be handled with appropriate personal protective equipment. Violent decomposition can occur if dried at elevated temperatures.
Are there alternatives to this compound for difficult couplings?
Yes, for particularly challenging couplings, such as those involving sterically hindered amino acids, several other potent coupling reagents can be considered:
-
COMU: A third-generation uronium salt that is safer than benzotriazole-based reagents, has high solubility, and often shows efficiency comparable to or better than this compound.
-
PyBOP: A phosphonium-based reagent that is a good alternative to HBTU and this compound.
-
TFFH: A reagent that generates highly reactive acyl fluorides in situ, which is particularly effective for coupling sterically hindered substrates.
Experimental Protocols
Protocol 1: Standard Solution-Phase this compound Coupling
This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation. The solution may change color.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it (e.g., with Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product, typically by column chromatography.
Protocol 2: Kaiser Test for Monitoring Solid-Phase Peptide Synthesis (SPPS)
This test is used to qualitatively assess the completion of a coupling reaction on a solid support by detecting free primary amines.
Reagents:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 0.001 M KCN aqueous solution in 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Incomplete coupling (significant amount of free amines).
-
Colorless Beads and Yellow/Slightly Blue Solution: Complete or near-complete coupling.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound coupling.
References
Optimizing HATU Reaction Yield and Purity: A Technical Support Guide
Welcome to the technical support center for HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes for improved yield and purity.
Troubleshooting Guide
This section addresses specific problems encountered during this compound coupling reactions, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Ineffective Carboxylic Acid Activation | The carboxylic acid may not be fully activated before adding the amine. Ensure a pre-activation step where the carboxylic acid, this compound, and a non-nucleophilic base are stirred together for 15-30 minutes before adding the amine.[1][2][3] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants can lead to poor yield. A general starting point is a 1:1.1:1.2:2 ratio of carboxylic acid:amine:this compound:base. Optimization may be required depending on the specific substrates. |
| Reagent Degradation | This compound is sensitive to moisture.[4] Ensure it is stored in a desiccator and handled under an inert atmosphere. Use freshly opened or properly stored this compound. Solutions of this compound in solvents like DMF should be prepared fresh before use.[4] |
| Inappropriate Solvent | The choice of solvent is crucial for solubility and reactivity. DMF is a common choice, but for some reactions, acetonitrile (ACN) or dichloromethane (DCM) may be more effective. Solubility of all reactants is key. |
| Low Reaction Temperature | While many this compound couplings proceed at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-60 °C) to improve the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. While many reactions are complete within a few hours, some may require longer reaction times, even up to 48 hours in some cases. |
Issue 2: Low Product Purity (Presence of Side Products)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Guanidinylation of the Amine | The amine can react directly with this compound, forming a guanidinium byproduct. To minimize this, pre-activate the carboxylic acid with this compound and base before adding the amine. |
| Epimerization (for chiral carboxylic acids) | The stereochemical integrity of the carboxylic acid can be compromised. This compound is known to suppress racemization compared to other coupling reagents. However, using a milder base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over triethylamine (TEA) can further reduce this risk. |
| Reaction with other nucleophilic functional groups | If your substrates contain other nucleophilic groups (e.g., hydroxyl, thiol), they can compete with the desired amine coupling. Consider using protecting groups for these functionalities. |
| Formation of Tetramethylurea byproduct | Tetramethylurea is a byproduct of the this compound reaction and can be difficult to remove due to its polarity. Purification via column chromatography or recrystallization is often necessary. In some cases, washing the organic layer with brine or dilute aqueous acid can help. |
| Unreacted Starting Materials | If starting materials remain, it indicates an incomplete reaction. Refer to the troubleshooting section for low yield. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound-mediated amide coupling reaction?
A1: The reaction proceeds in two main stages. First, the carboxylic acid is activated by this compound in the presence of a base to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate then rapidly reacts with an amine to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.
Q2: What is the optimal order of reagent addition?
A2: The generally recommended order of addition is to first dissolve the carboxylic acid in an anhydrous aprotic solvent (like DMF or DCM), followed by the addition of a non-nucleophilic base (e.g., DIPEA). This compound is then added, and the mixture is allowed to "pre-activate" for 15-30 minutes. Finally, the amine is added to the activated ester solution. This sequence minimizes the side reaction of the amine with this compound.
Q3: How should this compound be stored and handled?
A3: this compound is a moisture-sensitive solid and should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. When weighing and dispensing, minimize its exposure to air. For reactions, use anhydrous solvents to prevent hydrolysis of the reagent. Although stable as a solid, solutions of this compound, particularly in DMF, should be prepared fresh for best results.
Q4: What are some common solvents and bases used with this compound?
A4:
-
Solvents: Anhydrous polar aprotic solvents are typically used. Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties. Other options include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).
-
Bases: Non-nucleophilic bases are essential to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-diisopropylethylamine (DIPEA, Hünig's base) is widely used. Triethylamine (TEA) is also common, but DIPEA is often preferred to minimize side reactions and epimerization.
Q5: Are there any safety concerns with this compound and its byproducts?
A5: this compound itself is considered a sensitizer and can cause allergic reactions. It is also flagged as potentially shock-sensitive and explosive under certain conditions, so it should be handled with care. One of the byproducts, 1-hydroxy-7-azabenzotriazole (HOAt), can decompose violently at elevated temperatures. Always consult the Safety Data Sheet (SDS) before use and handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
General Protocol for Solution-Phase Amide Coupling
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture and stir for 15-30 minutes for pre-activation.
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Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Swell the resin in DMF for at least 30 minutes.
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with this compound (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 30-60 minutes with agitation.
-
Monitor the reaction completion using a qualitative test like the Kaiser test.
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Once the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Standard experimental workflow for this compound coupling.
References
common side reactions with HATU reagent
Welcome to the technical support center for the HATU reagent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during amide bond formation and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
The most prevalent side reactions associated with this compound are:
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Guanidinylation: The free N-terminal amine of a peptide chain can attack the guanidinium carbon of this compound, leading to a capped and unreactive guanidinylated peptide. This is more common when this compound is in excess or when the coupling reaction is slow.[1][2]
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Epimerization/Racemization: Loss of stereochemical integrity at the alpha-carbon of the activated amino acid can occur, particularly with sensitive residues like histidine or cysteine. The choice of base and prolonged activation times are significant contributing factors.[3]
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Side-Chain Reactions: Nucleophilic side chains of certain amino acids can react with this compound or the activated acid. This includes O-acylation of tyrosine, serine, and threonine, and reactions with the primary amine of lysine.[1][4]
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Aspartimide Formation: Peptides containing aspartic acid (Asp), especially in sequences like Asp-Gly or Asp-Ser, are prone to forming a five-membered succinimide ring, which can lead to a mix of final products.
Q2: I'm observing a mass addition of +98/99 Da on my peptide. What is it?
This mass increase often corresponds to the guanidinylation of an amine group. The free amine (either N-terminal or a lysine side chain) can react with the tetramethylguanidinium portion of unreacted this compound. This side reaction is more likely if the desired coupling is slow due to steric hindrance or if an excess of this compound is used.
Q3: My peptide synthesis is showing significant epimerization. How can I minimize this with this compound?
Epimerization is a critical issue that can be mitigated by carefully controlling reaction conditions. Key factors include:
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Base Selection: Use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) instead of less hindered bases like triethylamine (TEA).
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Pre-activation Time: Minimize the time the amino acid is activated with this compound before the amine is introduced. Prolonged pre-activation in the presence of a base increases the risk of epimerization.
-
Temperature: Perform couplings at room temperature or lower, as elevated temperatures can increase the rate of epimerization.
Troubleshooting Guides
Problem 1: Low Coupling Yield and Presence of Guanidinylated Byproduct
Symptom: LC-MS analysis shows a significant peak corresponding to the starting amine and a byproduct with a mass increase of +98 Da, alongside a low yield of the desired amide product.
Cause: This indicates that the guanidinylation of the amine is outcompeting the desired amide bond formation. This typically happens when the coupling reaction is slow (e.g., due to sterically hindered amino acids) or when there is an excess of unreacted this compound.
Solutions:
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Optimize Stoichiometry: Avoid using a large excess of this compound. Using a slight excess of the carboxylic acid relative to the coupling reagent can help ensure all the this compound is consumed in the activation step.
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Pre-activation of the Carboxylic Acid: Activate the carboxylic acid with this compound and base for a short period (1-5 minutes) before adding the amine component. This ensures that minimal free this compound is present to react with the amine.
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Choice of Base: Using a weaker or more sterically hindered base, such as 2,4,6-collidine, can help suppress the guanidinylation side reaction.
Problem 2: Significant Epimerization Detected
Symptom: Chiral chromatography or NMR analysis reveals the presence of a diastereomer of the desired product, indicating a loss of stereochemical purity at the newly formed amide bond.
Cause: The alpha-proton of the activated amino acid is acidic and can be abstracted by the base, leading to racemization. This is more pronounced for certain amino acids (e.g., His, Cys) and under suboptimal reaction conditions.
Solutions:
-
Base Optimization: The choice of base is critical. Sterically hindered bases are preferred.
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Minimize Pre-activation: Long pre-activation times expose the activated ester to the basic environment for longer, increasing the risk of epimerization.
-
Additive Use: For particularly sensitive amino acids, the use of additives like HOBt can sometimes help suppress racemization, although this compound already contains the superior HOAt moiety.
Data & Protocols
Data Presentation
Table 1: Effect of Coupling Conditions on Epimerization of Glycosylated Serine Derivatives
| Condition No. | Coupling Reagents | Base | Pre-activation Time (min) | % Epimerization (Fmoc-Ser(Ac3GlcNAcα)-OH) |
| 3 | This compound/HOAt | DIPEA | - | 1.8% |
| 4 | This compound/HOAt | NMM | 180 | 72.5% |
| 7 | DCC/HOBt | - | - | 1.7% |
| 13 | This compound/HOAt | TMP | - | 1.6% |
| Data adapted from a study on glycopeptide synthesis. Conditions reflect different published methods. This highlights the dramatic effect of base choice and pre-activation time. |
Table 2: Comparative Performance of Coupling Reagents in a "Difficult" Sequence
| Parameter | This compound | HBTU | PyBOP |
| Crude Purity (%) (ACP 65-74, 2x20 min coupling) | 79.91 | - | 70.27 |
| Crude Purity (%) (A-B Amyloid 1-42, 2x20 min coupling) | 91.23 | - | 88.54 |
| Epimerization Risk | Lower | Higher | Low |
| Data adapted from comparative studies. HBTU data for these specific peptides was not available in the compared source. This compound generally provides higher purity for challenging sequences. |
Experimental Protocols
This protocol is recommended for couplings involving sterically hindered components or when guanidinylation has been observed.
-
Reagent Preparation:
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In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a sterically hindered base such as DIPEA (2.0 eq).
-
-
Activation Step:
-
Add this compound (0.95 eq relative to the carboxylic acid) to the mixture.
-
Stir at room temperature for 1-5 minutes. Do not exceed 5 minutes to minimize potential epimerization of the activated acid.
-
-
Coupling Step:
-
Add the amine (1.1 eq) to the activated acid mixture.
-
Monitor the reaction by LC-MS or TLC until the starting carboxylic acid is consumed (typically 1-4 hours).
-
-
Work-up:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine to remove byproducts like tetramethylurea and residual HOAt.
-
This protocol uses a pseudoproline dipeptide to prevent the backbone amide from attacking the aspartic acid side chain.
-
Dipeptide Coupling:
-
Use the pre-formed dipeptide Fmoc-L-Asp(OtBu)-L-Ser(ψMe,Mepro)-OH (1.5 eq) as the building block.
-
Dissolve the pseudoproline dipeptide in DMF.
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Add this compound (1.45 eq) and DIPEA (3.0 eq).
-
Add the solution to the deprotected resin-bound peptide.
-
Allow the coupling to proceed for 1-2 hours at room temperature.
-
-
Fmoc Deprotection:
-
Use a standard deprotection solution of 20% piperidine in DMF. The pseudoproline structure is stable under these conditions.
-
-
Cleavage:
-
The pseudoproline ring is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage cocktail treatment.
-
References
Technical Support Center: Minimizing Racemization in HATU-Mediated Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on avoiding racemization during amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used and highly efficient coupling reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into its non-superimposable mirror image (enantiomer), the D-amino acid. In peptide and drug synthesis, maintaining the correct stereochemistry is critical, as even small amounts of the wrong enantiomer can lead to diastereomeric impurities. These impurities can be difficult to separate and may significantly reduce or alter the biological activity and therapeutic efficacy of the final product.
Q2: What is the primary mechanism of racemization during this compound-mediated coupling?
A2: The most common pathway for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine and histidine are particularly prone to racemization during coupling reactions.[1] Other amino acids with bulky side chains or those that are activated for extended periods can also be at a higher risk.
Q4: How does this compound help in suppressing racemization?
A4: this compound is an aminium/uronium salt-based coupling reagent that generally leads to fast reaction rates.[2] The rapid formation of the amide bond reduces the lifetime of the activated amino acid intermediate, thereby minimizing the opportunity for oxazolone formation and subsequent racemization compared to some other coupling reagents.[3] The HOAt (1-hydroxy-7-azabenzotriazole) moiety in this compound is more effective at suppressing racemization than the HOBt (1-hydroxybenzotriazole) found in reagents like HBTU.[3]
Troubleshooting Guide: Issues with Racemization
This guide addresses common issues related to racemization during this compound-mediated coupling reactions and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | Inappropriate Base: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the α-proton, promoting racemization. | Use a weaker or sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIPEA and can lead to lower levels of racemization. For particularly sensitive couplings, a sterically hindered base like 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine is highly recommended as it has been shown to substantially reduce racemization. |
| Prolonged Pre-activation Time: Allowing the carboxylic acid to be activated with this compound for an extended period before adding the amine component increases the time for the formation of the oxazolone intermediate. | Avoid pre-activation or keep it to a minimum. Add the reagents sequentially and without delay to the reaction mixture containing the amine component. For phosphonium or uronium salt-mediated couplings like with this compound, it is often recommended to add the reagents directly to the resin-bound amine in solid-phase synthesis. | |
| High Reaction Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can accelerate the rate of racemization. | Lower the reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. For microwave-assisted synthesis, reducing the temperature from 90°C to 50°C can significantly decrease epimerization for sensitive residues like histidine and cysteine. | |
| Inappropriate Solvent: Polar aprotic solvents like DMF, while common, can sometimes favor racemization. | Consider a less polar solvent mixture. Using a mixture of CH2Cl2/DMF (1:1) may help reduce racemization. However, ensure that the reagents remain soluble. | |
| Low coupling yield when using milder conditions to avoid racemization. | Steric Hindrance: Bulky amino acids or peptide sequences can lead to slower coupling kinetics. | Use a more powerful coupling reagent. this compound is already a highly efficient coupling reagent. If yields are still low with optimized low-racemization conditions, consider increasing the reaction time slightly while carefully monitoring for racemization. |
| Peptide Aggregation: In solid-phase peptide synthesis, aggregation of the growing peptide chain can hinder the coupling reaction. | Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO). Sonication can also help to break up aggregates. |
Quantitative Data on Racemization
The following tables summarize the extent of racemization observed under different experimental conditions to guide your optimization efforts.
Table 1: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent | % D-Isomer Formation |
| DIC/Oxyma | 1.8% |
| This compound/NMM | 13.9% |
| HBTU/NMM | 10.9% |
| PyBop/NMM | 11.2% |
| EDCl/HOBt | 10.6% |
| (Data sourced from a study on histidine racemization and should be considered as a general guideline as levels are sequence and condition-dependent) |
Table 2: Strategies to Minimize Cysteine Racemization with this compound
| Coupling Conditions | Racemization Level | Reference |
| Standard Protocol (e.g., this compound/DIEA, 5 min pre-activation in DMF) | 5-33% | |
| No pre-activation, CH2Cl2-DMF (1:1) solvent | Racemization reduced by a factor of 6-7 | |
| Use of a weaker, sterically hindered base (e.g., 2,4,6-trimethylpyridine) | Substantially better than DIEA or NMM | |
| Optimized Protocol: this compound/HOBt/TMP (no pre-activation) in CH2Cl2-DMF (1:1) | <1% |
Experimental Protocols
Here are detailed methodologies for performing this compound-mediated couplings with a focus on minimizing racemization.
Protocol 1: General Low-Racemization this compound Coupling in Solution Phase
This protocol is a good starting point for coupling sensitive amino acids in solution.
-
Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine component (1.0-1.1 equivalents) in anhydrous DMF or a 1:1 mixture of CH2Cl2/DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a sterically hindered base such as 2,4,6-collidine (2.0-3.0 equivalents) to the solution and stir for 5 minutes.
-
This compound Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent. The crude product can then be purified, typically by column chromatography.
Protocol 2: Low-Racemization this compound Coupling for Cysteine or Histidine in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization when incorporating racemization-prone amino acids like Cysteine and Histidine during Fmoc-based SPPS.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
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Reagent Solution Preparation: In a separate vessel, prepare a solution of the Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH) (3 equivalents), this compound (2.9 equivalents), and a sterically hindered base like 2,4,6-collidine (6 equivalents) in DMF or a 1:1 mixture of CH2Cl2/DMF.
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Coupling: Immediately add the freshly prepared reagent solution to the resin. Do not allow the amino acid and coupling reagent to pre-mix for an extended period.
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Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical pathways.
References
Technical Support Center: Optimizing HATU Solubility in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in organic solvents during your experiments.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
A1: this compound, a white to off-white crystalline solid, is most soluble in polar aprotic solvents.[1][2] It is commonly dissolved in N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[2][3] Its solubility is significantly lower in other common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[1] this compound is insoluble in water and ethanol.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing stock solutions, DMF is the most commonly used solvent in peptide synthesis protocols. A stock solution of up to 0.45 M in DMF can be prepared. DMSO is also a good option, with a solubility of at least 16 mg/mL. When using any solvent, it is crucial to use an anhydrous grade to prevent hydrolysis of this compound.
Q3: Can I use this compound in Dichloromethane (DCM)?
A3: While this compound has low solubility in pure DCM, it can be used successfully in this solvent. The key is the order of addition of reagents. Typically, this compound will dissolve after the addition of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), especially if the carboxylic acid substrate is also soluble in DCM. It is often observed that a suspension of this compound in DCM becomes a clear solution upon addition of the base.
Q4: Are there any alternatives to this compound with better solubility?
A4: Yes, several newer peptide coupling reagents have been developed with improved solubility profiles. One notable alternative is COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), which is reported to be more soluble than this compound in a broader range of solvents, including greener alternatives.
Q5: How does temperature affect the solubility of this compound?
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered during reactions involving this compound.
Issue 1: this compound fails to dissolve completely in the reaction solvent.
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Possible Cause 1: Incorrect solvent choice.
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Solution: Ensure you are using a recommended polar aprotic solvent like DMF, NMP, or DMSO for optimal solubility. If the experimental conditions necessitate the use of a less polar solvent like DCM or THF, be prepared for lower solubility.
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Possible Cause 2: Insufficient solvent volume.
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Solution: Increase the volume of the solvent to be within the solubility limits of this compound. Refer to the quantitative data table below for guidance.
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Possible Cause 3: Low-quality or wet solvent.
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Solution: Use anhydrous grade solvents to prevent the hydrolysis of this compound, which can affect its solubility and reactivity.
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Issue 2: this compound precipitates out of solution during the reaction.
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Possible Cause 1: Change in solvent polarity.
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Solution: This can occur if a co-solvent of lower polarity is added to the reaction mixture. If possible, maintain a consistent solvent system with high polarity.
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Possible Cause 2: Reaction temperature decrease.
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Solution: If the reaction is cooled, the solubility of this compound may decrease, leading to precipitation. Maintain a consistent temperature throughout the reaction.
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Possible Cause 3: Formation of an insoluble salt.
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Solution: In some cases, the addition of the carboxylic acid or other reactants can lead to the formation of a less soluble complex. Ensure all reactants are added in the correct order as per the established protocol. In DCM, adding the base (DIPEA) after the carboxylic acid and before or with this compound can aid dissolution.
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Troubleshooting Workflow for this compound Precipitation
References
Technical Support Center: HATU Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HATU-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in amide bond formation?
This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] It is favored for its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization, particularly in peptide synthesis.[3][4]
Q2: What is the general mechanism of a this compound coupling reaction?
The this compound coupling reaction proceeds in two main stages:
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Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA or TEA) to form a carboxylate anion. This anion then attacks this compound to form a highly reactive OAt-active ester.[1]
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Nucleophilic Attack by the Amine: The amine then attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.
Q3: What are the common byproducts of a this compound reaction and are they problematic?
The main byproducts are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt). Tetramethylurea is a polar impurity that can be difficult to remove during workup and purification. HOAt is known to be explosive, which can be a concern for large-scale reactions. Additionally, this compound itself has been shown to be a moderate skin sensitizer and potentially explosive.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My this compound reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Solution | Explanation |
| Inadequate Activation of Carboxylic Acid | Ensure your this compound reagent is fresh and used in the correct stoichiometry. Consider pre-activating the carboxylic acid with this compound and base for 15-30 minutes before adding the amine. | The carboxylic acid must be efficiently converted to the reactive OAt-ester for the reaction to proceed. |
| Moisture in the Reaction | Use anhydrous solvents (e.g., dry DMF or DCM) and reagents. Consider flame-drying glassware and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can hydrolyze the active ester intermediate, reverting it back to the carboxylic acid and reducing the yield. |
| Incorrect Base | Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA) or pyridine. | Nucleophilic bases can compete with the desired amine in reacting with the activated carboxylic acid. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue in DCM, consider switching to a more polar aprotic solvent like DMF or NMP. | Poor solubility will lead to a slow and incomplete reaction. |
| Sub-optimal Order of Reagent Addition | The generally recommended order is to pre-activate the carboxylic acid with this compound and a base before adding the amine. Adding this compound last to a mixture of the acid, amine, and base can sometimes be effective but may lead to side reactions. | Pre-activation ensures the formation of the active ester before the amine is introduced, minimizing potential side reactions of the amine with this compound. |
Problem 2: Presence of Side Products
Q: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of side products is a frequent challenge. The nature of these byproducts often depends on the substrates and reaction conditions.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Prevention Strategy | Explanation |
| Guanidinylation of the Amine | Avoid using a large excess of this compound. Use a slight excess of the carboxylic acid or equimolar amounts of the coupling reagent. | The free amine can attack the guanidinium carbon of this compound, leading to a capped and unreactive peptide or amine. This is more prevalent when this compound is in excess or the coupling is slow. |
| Reaction with Nucleophilic Side Chains | Protect nucleophilic functional groups (e.g., -OH on tyrosine, -NH2 on lysine, -SH on cysteine) on your substrates before the coupling reaction. | This compound can react with these nucleophilic side chains, leading to unwanted adducts. |
| Epimerization/Racemization | While this compound is known for low racemization, ensure the reaction temperature is not excessively high. | Elevated temperatures can sometimes lead to a loss of stereochemical integrity at the chiral center of the amino acid. |
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my product away from the reaction byproducts. What are some effective purification strategies?
Purification Challenges & Solutions:
| Challenge | Purification Strategy | Explanation |
| Removal of Tetramethylurea | Tetramethylurea is a polar byproduct. For non-polar products, washing with water during workup can help. For polar products, dissolving the crude material in a non-polar solvent like heptane or hexane followed by water extraction can be attempted, though this may result in some product loss. Careful column chromatography is often necessary. | Tetramethylurea is often difficult to remove completely by simple extraction or a single chromatographic step. |
| Removal of Excess Reagents and HOAt | Quenching the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent, can help remove these. | These byproducts are generally more water-soluble than the desired amide product. |
Experimental Protocols
Protocol 1: Standard this compound Coupling in Solution Phase
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM).
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Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes.
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Activation: Add this compound (1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Protocol for Low Yield
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Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use freshly opened anhydrous solvents or solvents passed through a drying system.
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Reagent Quality Check: Use fresh, high-purity this compound and DIPEA.
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Extended Pre-activation: Increase the pre-activation time of the carboxylic acid with this compound and DIPEA to 30-60 minutes before adding the amine.
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Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating the reaction to 30-40°C, while monitoring for potential side reactions.
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Solvent Change: If solubility is suspected to be an issue in DCM, switch to anhydrous DMF or NMP.
Visualizations
Caption: General mechanism of this compound-mediated amide bond formation.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Common side reactions involving this compound.
References
HATU reagent quenching and workup procedures
Welcome to the technical support center for HATU reagent quenching and workup procedures. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the use of this compound in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of a this compound-mediated coupling reaction?
A1: The primary byproducts of a this compound coupling reaction are 1-hydroxy-7-azabenzotriazole (HOAt) and 1,1,3,3-tetramethylurea (TMU).[1] If the reaction is not optimized, a common side product can be the guanidinylation of the amine starting material.[2][3]
Q2: What is the standard quenching and workup procedure for a this compound reaction?
A2: A typical workup involves quenching the reaction with water or a mild aqueous acid. The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is sequentially washed with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine to remove basic and acidic impurities. Finally, the organic layer is dried, filtered, and concentrated.[2][4]
Q3: Why is the removal of tetramethylurea (TMU) often challenging?
A3: Tetramethylurea (TMU) is a polar impurity that is highly soluble in water and also soluble in many organic solvents. This dual solubility makes its complete removal by simple liquid-liquid extraction difficult, as it may not fully partition into the aqueous phase.
Q4: How can I monitor the progress of my this compound coupling reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a cospot of the starting material and the reaction mixture is recommended to clearly distinguish the starting material from the product, especially if they have similar Rf values.
Troubleshooting Guides
Problem 1: Incomplete Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (carboxylic acid or amine).
Possible Causes & Solutions:
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Insufficient Activation Time: The carboxylic acid may not have been fully activated by this compound before the addition of the amine.
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Solution: Pre-activate the carboxylic acid with this compound and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
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Steric Hindrance: One or both of the coupling partners may be sterically hindered, slowing down the reaction rate.
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Solution: Increase the reaction time and/or temperature. Consider using a more potent coupling reagent if the issue persists.
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Moisture in the Reaction: Water can hydrolyze this compound and the activated ester, leading to incomplete conversion.
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Solution: Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
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Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete consumption of the limiting reagent.
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Solution: Carefully check the stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
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Problem 2: Presence of Guanidinylation Side Product
Symptom: LC-MS analysis shows a mass corresponding to the amine starting material plus a tetramethylguanidinium group.
Cause: The amine reactant directly attacks the this compound reagent instead of the activated carboxylic acid. This is more likely to occur if the amine is added before the carboxylic acid is fully activated or if an excess of this compound is used.
Solutions:
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Order of Addition: Always pre-activate the carboxylic acid with this compound and base before adding the amine.
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Stoichiometry Control: Avoid using a large excess of this compound. Use 1.0-1.2 equivalents of this compound relative to the carboxylic acid.
Problem 3: Difficulty Removing Tetramethylurea (TMU)
Symptom: The final product is contaminated with TMU, as observed by NMR or LC-MS.
Cause: TMU is a polar byproduct with good solubility in both aqueous and common organic solvents, making its removal by standard extraction challenging.
Solutions:
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Aqueous Washes: Perform multiple extractions with water or brine. For products soluble in less polar solvents like ethyl acetate, extensive washing with water can be effective.
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Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help protonate any basic impurities and may improve the partitioning of TMU into the aqueous phase.
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Precipitation/Recrystallization: If the desired product is a solid, precipitation or recrystallization from a suitable solvent system can leave the highly soluble TMU in the mother liquor.
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Chromatography: If all else fails, purification by column chromatography is often necessary to remove the final traces of TMU.
Data Presentation
Table 1: Solubility of Tetramethylurea (TMU)
| Solvent | Solubility | Reference |
| Water | Miscible/Highly Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Petroleum Ether | Miscible | |
| Other Organic Solvents | Miscible with many common organic solvents |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
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Quenching: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl or 10% citric acid solution. Repeat the wash if necessary.
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Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product as needed by column chromatography or recrystallization.
Protocol 2: Workup for Water-Soluble Products
For products with significant water solubility, a standard aqueous workup may lead to product loss.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., DMF).
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Precipitation: If the product is a solid and insoluble in a non-polar solvent, attempt to precipitate it by adding a solvent like diethyl ether or hexane. The polar TMU byproduct should remain in the solvent.
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Filtration: Collect the solid product by filtration and wash with a small amount of the non-polar solvent.
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Alternative Purification: If precipitation is not feasible, direct purification of the crude reaction mixture by reverse-phase HPLC may be necessary.
Visualizations
Caption: General workflow for a standard this compound reaction workup.
Caption: Troubleshooting decision tree for common this compound reaction issues.
Caption: Simplified mechanism of the guanidinylation side reaction.
References
Technical Support Center: Scaling Up HATU Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up amide coupling reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound-mediated coupling reactions in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving from a lab scale to a pilot-plant scale. What are the potential causes and how can I mitigate this?
Answer:
A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale.
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Mixing and Heat Transfer: Inadequate mixing in large reactors can lead to localized concentration gradients and "hot spots," which can affect reaction rates and promote side reactions.[1][2] Ensure that the agitation speed and impeller design are suitable for the reactor geometry to maintain a homogeneous reaction mixture. Proper temperature control is also crucial, as this compound-mediated couplings can be exothermic.[1][3]
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Reagent Addition Order and Rate: The order and rate of reagent addition become more critical at scale. It is generally recommended to pre-activate the carboxylic acid with this compound and a base before adding the amine.[4] Slow, controlled addition of the amine can help to minimize side reactions.
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Solvent Effects: A solvent that works well on a small scale might not be optimal for a larger scale due to differences in solubility, viscosity, and heat transfer properties. Re-evaluate your solvent choice, considering factors like the solubility of all reactants and byproducts. Anhydrous solvents are critical as water can deactivate this compound.
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Stoichiometry Optimization: Carefully re-optimize the stoichiometry of your reagents at the larger scale. While this compound is highly efficient, using a slight excess (1.0-1.2 equivalents) is common. However, a large excess of this compound can lead to side reactions with the amine.
Question 2: I am observing a significant amount of a persistent impurity that is difficult to remove during purification. What could this impurity be and how can I prevent its formation?
Answer:
Difficult-to-remove impurities in this compound reactions are often byproducts of the coupling reagent or side reactions involving the starting materials.
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Tetramethylurea (TMU): This is a common byproduct of this compound and is a polar, water-soluble compound that can be challenging to remove from polar products.
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Mitigation: An aqueous workup is often insufficient. Consider performing extractions with a less polar solvent if your product is soluble, or explore alternative purification techniques like chromatography.
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Guanidinylation of the Amine: this compound can react directly with the amine starting material to form a guanidinium byproduct. This is a common side reaction that consumes your amine and introduces a polar impurity.
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Mitigation:
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Pre-activation: Allow the carboxylic acid to react with this compound and a non-nucleophilic base (like DIPEA) for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester and minimizes the amount of free this compound available to react with the amine.
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Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the competing guanidinylation reaction.
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Reaction with Other Nucleophiles: If your starting materials contain other nucleophilic functional groups, such as alcohols or thiols, they can react with the activated carboxylic acid or this compound itself.
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Mitigation: Consider protecting these functional groups before the coupling reaction.
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Question 3: The work-up of my large-scale reaction is problematic, leading to product loss and purification difficulties. What are some best practices for a scalable work-up?
Answer:
A robust and scalable work-up procedure is essential for successful large-scale synthesis.
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Minimize Aqueous Work-ups for Polar Products: If your product has significant water solubility, repeated aqueous washes to remove byproducts like TMU and HOAt can lead to substantial product loss.
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Alternative Purification Strategies:
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Crystallization: If your product is crystalline, this can be a highly effective method for purification at scale.
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Solid-Phase Extraction (SPE): For smaller to medium-scale purifications, SPE can be a viable alternative to liquid-liquid extraction.
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Solvent Selection for Extraction: Carefully choose your extraction solvents to maximize the partitioning of your product into the organic phase while leaving polar impurities in the aqueous phase.
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Consider Alternative Coupling Reagents: For large-scale synthesis, it may be beneficial to switch to a coupling reagent that generates more easily removable byproducts. For example, using DCC or DIC results in a urea byproduct that is often insoluble and can be removed by filtration. However, these reagents have their own set of challenges, such as being potent allergens.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a large scale?
A1: Safety is a critical consideration when scaling up reactions with this compound. Key hazards include:
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Sensitization: this compound and related uronium/aminium reagents are potent sensitizers and can cause severe allergic reactions, including skin rashes and respiratory problems, which can lead to anaphylaxis with repeated exposure. Always handle these reagents in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and respiratory protection.
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Explosion Hazard: The byproduct 1-hydroxy-7-azabenzotriazole (HOAt), and the related HOBt, can be explosive under certain conditions.
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Thermal Instability: this compound reactions can be exothermic, and on a large scale, the inability to effectively dissipate heat can lead to a thermal runaway. A thorough thermal hazard assessment is recommended before scaling up.
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Toxicity of Byproducts: The byproduct tetramethylurea (TMU) is suspected of having reproductive toxicity.
Q2: What are some more cost-effective and safer alternatives to this compound for industrial-scale amide synthesis?
A2: While this compound is excellent for its high reactivity and low racemization, its cost and safety profile can be prohibitive for large-scale production. Common alternatives include:
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Carbodiimides (EDC, DCC): These are widely used and cost-effective, but can cause racemization and DCC produces an insoluble urea byproduct that can complicate purification. EDC is often preferred for its water-soluble urea byproduct.
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n-Propanephosphonic Acid Anhydride (T3P®): T3P® is gaining popularity in process chemistry as a versatile, effective, and safer reagent with a good environmental profile.
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COMU: This reagent is reported to have comparable or even better efficiency than this compound, with the advantage of being based on the non-explosive OxymaPure and having better solubility.
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Acid Chlorides: A classic and economical method, especially for sterically hindered substrates, involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Q3: How can I minimize racemization of my chiral carboxylic acid during a large-scale this compound coupling?
A3: this compound is known for its ability to suppress racemization. However, to further minimize this risk, especially during long reaction times at elevated temperatures, consider the following:
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Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
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Temperature Control: Maintain a low and consistent temperature throughout the reaction.
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Solvent: The choice of solvent can influence the rate of racemization. Aprotic polar solvents like DMF are common.
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Additives: While this compound is based on HOAt, which is a racemization suppressant, for other coupling reagents, additives like HOBt or OxymaPure are used for this purpose.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Scale-Up
| Reagent | Advantages | Disadvantages | Key Considerations for Scale-Up |
| This compound | High reactivity, low racemization, effective for hindered couplings | High cost, potential for guanidinylation side reaction, explosive and sensitizing nature | Rigorous safety protocols, process control to minimize side reactions, and cost-benefit analysis. |
| EDC | Cost-effective, water-soluble urea byproduct | Can cause racemization, potential allergen | Use of racemization suppressants (e.g., HOBt, Oxyma), careful temperature control. |
| DCC | Low cost | Forms insoluble dicyclohexylurea (DCU) byproduct, potent allergen | Filtration to remove DCU, stringent handling procedures due to allergenicity. |
| T3P® | Safer, good for green chemistry, versatile | May require stoichiometric amounts of base, can be more expensive than traditional reagents | Optimization of reaction conditions, suitable for a wide range of substrates. |
| COMU | High efficiency, based on non-explosive OxymaPure, good solubility | Can still cause guanidinylation, may be more expensive than older reagents | A potentially safer and more efficient alternative to this compound. |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up this compound Coupling with Pre-activation
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Reactor Setup: Charge a clean, dry, and inerted reactor with the carboxylic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, NMP).
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Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the reactor and stir until the carboxylic acid is fully dissolved and deprotonated.
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Activation: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C). Add this compound (1.05-1.1 eq.) portion-wise, ensuring the temperature does not exceed the set point.
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Pre-activation Stirring: Stir the mixture at the set temperature for 15-30 minutes to allow for the formation of the active ester.
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Amine Addition: Prepare a solution of the amine (1.0 eq.) in the reaction solvent. Add the amine solution to the reactor at a controlled rate, maintaining the reaction temperature.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).
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Work-up: Once the reaction is complete, proceed with a carefully designed work-up procedure to quench the reaction and remove byproducts. This may involve aqueous washes, extractions, or direct crystallization.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that significantly influences the efficiency, purity, and overall success of synthesizing a target peptide. Among the myriad of available options, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have emerged as two of the most prominent and widely utilized reagents. This guide provides an objective, data-driven comparison of this compound and HBTU to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.
At a Glance: Key Performance Indicators
While both this compound and HBTU are effective in promoting the formation of amide bonds, experimental evidence consistently demonstrates the superior performance of this compound, particularly in terms of reaction speed and the purity of the final peptide product.[1] This advantage is especially pronounced in the synthesis of "difficult" or sterically hindered peptide sequences that are prone to aggregation and side reactions.[1]
| Parameter | This compound | HBTU |
| Coupling Efficiency | High to Very High | High |
| Reaction Speed | Faster | Slower |
| Purity of Crude Product | Higher | Lower |
| Risk of Epimerization | Lower | Higher |
| Performance in Hindered Couplings | Excellent | Good |
| Cost | Generally higher | Generally lower |
Deeper Dive: The Mechanism of Action
The difference in performance between this compound and HBTU lies in the nature of the active ester intermediate they form with a carboxylic acid. This intermediate is the key species that reacts with an amine to form the peptide bond.
This compound contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity leads to faster and more complete coupling reactions.[1]
HBTU , in contrast, is based on the standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by this compound.[1] This can result in slower reaction times and a greater propensity for side reactions, including epimerization, which is the loss of stereochemical integrity at the activated amino acid residue.
Experimental Data: Synthesis of a "Difficult" Peptide Sequence
The synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its challenging nature. A comparative study by Chantell et al. (2011) on the synthesis of this fragment provides valuable quantitative insights into the performance of this compound and HCTU, a close and functionally similar analogue of HBTU.
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HCTU (HBTU analogue) | 2 x 20 min | 83.63 |
| HCTU (HBTU analogue) | 2 x 1 min | 78.41 |
| This compound | 2 x 20 min | 78.93 |
| This compound | 2 x 1 min | 82.35 |
| Data from Chantell et al. (2011). |
These results highlight this compound's superior efficiency in rapid synthesis protocols. With significantly shorter coupling times (2 x 1 min), this compound achieved a higher crude peptide purity (82.35%) compared to HCTU under the same conditions (78.41%). This indicates that for rapid and efficient synthesis, particularly of challenging sequences, this compound is the more effective choice.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following are representative protocols for manual solid-phase peptide synthesis using Fmoc chemistry. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and resin.
Resin Preparation
-
Swelling: Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel and add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin). Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-20 minutes at room temperature to remove the Fmoc protecting group. Drain the piperidine solution and wash the resin thoroughly with DMF.
Amino Acid Coupling
Using this compound:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow this activation mixture to stand for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Using HBTU:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents), HBTU (2-3 equivalents), and DIPEA (4-6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
Cleavage and Purification
-
Final Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Washing: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM).
-
Cleavage: Prepare a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)). Add the cocktail to the resin and agitate for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the purified peptide by mass spectrometry.
Conclusion
For routine peptide synthesis, both this compound and HBTU are capable reagents. However, for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount, the experimental evidence strongly supports the use of this compound as the more efficient and reliable coupling reagent. Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides. Researchers should weigh the higher cost of this compound against its superior performance characteristics when selecting the appropriate coupling reagent for their specific synthetic needs.
References
A Comparative Guide to HATU and Other Uronium Salt Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity in the final product. Among the various classes of coupling reagents, uronium salts have gained widespread prominence due to their high reactivity and efficiency. This guide provides an objective comparison of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with other commonly used uronium salts, supported by experimental data, to facilitate an informed choice for specific synthetic challenges.
Overview of Uronium Salt Coupling Reagents
Uronium salt-based coupling reagents facilitate the formation of an amide bond between a carboxylic acid and an amine. The general mechanism involves the activation of the carboxylic acid to form a highly reactive acyl-isouronium intermediate, which is then susceptible to nucleophilic attack by the amine. While structurally similar, the performance of different uronium salts can vary significantly based on the nature of their leaving group.
This compound: A Superior Reagent for Challenging Syntheses
This compound, a third-generation uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt), has established itself as a highly efficient coupling reagent, particularly for sterically hindered amino acids and complex peptide sequences.[1][2] Its enhanced reactivity is attributed to the 7-aza-benzotriazole moiety, which not only makes the resulting OAt-ester more reactive but is also thought to contribute to reduced racemization.[3][4]
Comparative Performance Data
The following table summarizes experimental data comparing the performance of this compound with other common uronium salts in the synthesis of challenging peptide sequences.
| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Peptide Purity (%) | Reference |
| This compound | Acyl Carrier Protein (65-74) | 2 x 1 min | 82.35 | [3] |
| HCTU | Acyl Carrier Protein (65-74) | 2 x 1 min | 78.41 | |
| This compound | Acyl Carrier Protein (65-74) | 2 x 20 min | 78.93 | |
| HCTU | Acyl Carrier Protein (65-74) | 2 x 20 min | 83.63 | |
| This compound | Model Tripeptide (Aza-peptide) | Not Specified | 93 ± 0.01 (Yield) | |
| HBTU | Model Tripeptide (Aza-peptide) | Not Specified | Not Reported | |
| TBTU | Model Tripeptide (Aza-peptide) | Not Specified | 69 ± 0.05 (Yield) | |
| HCTU | Model Tripeptide (Aza-peptide) | Not Specified | 68 ± 0.03 (Yield) | |
| COMU | Model Tripeptide (Aza-peptide) | Not Specified | 99 ± 0.01 (Yield) |
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using uronium salt coupling reagents. Optimization may be required based on the specific peptide sequence and resin.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagent (this compound, HBTU, HCTU, etc.)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM, Methanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
To visualize the chemical processes involved, the following diagrams illustrate the general mechanism of uronium salt-mediated amide bond formation and the specific activation pathway for this compound.
Figure 1: General mechanism of uronium salt-mediated amide bond formation.
Figure 2: Activation of a carboxylic acid by this compound to form a highly reactive OAt active ester.
Conclusion
While a range of uronium salts are effective for routine peptide synthesis, the experimental evidence strongly supports the use of this compound for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is critical. Its superior efficiency and ability to drive difficult couplings to completion often justify its higher cost. For less complex peptides, other reagents such as HBTU, HCTU, and TBTU remain robust and more economical alternatives. The recent emergence of COMU, an Oxyma-based uronium salt, also presents a promising, non-explosive, and highly efficient alternative that shows comparable, and in some cases superior, performance to this compound. The ultimate choice of coupling reagent should be guided by the specific requirements of the peptide sequence, desired purity, synthesis scale, and budgetary considerations.
References
HATU vs. DIC/HOBt: A Comprehensive Comparison for Peptide Synthesis
In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. Among the plethora of available reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the combination of N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are two of the most widely employed methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Performance Indicators
| Feature | This compound | DIC/HOBt |
| Coupling Efficiency | Generally higher, especially for long or "difficult" sequences.[1] | Effective for routine synthesis, but may be less efficient for challenging couplings. |
| Reaction Kinetics | Rapid coupling times, often complete within minutes.[2] | Slower reaction times compared to this compound.[2] |
| Racemization | Low tendency for racemization.[3] | Very low levels of racemization, a key advantage of this method.[4] |
| Side Reactions | Can cause guanidinylation of the N-terminal amino group if used in excess. | Dehydration of asparagine and glutamine side chains can be a concern. The urea byproduct from DIC can sometimes be difficult to remove. |
| Cost | More expensive. | More cost-effective. |
| Ease of Use | Simple, one-pot addition of the reagent. | Requires the preparation of separate solutions for DIC and HOBt. |
Delving into the Chemistry: Reaction Mechanisms
The efficiency and outcomes of peptide coupling reactions are intrinsically linked to the underlying chemical mechanisms of the reagents.
This compound functions by rapidly converting a carboxylic acid into a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety in this compound leads to a more reactive ester compared to the OBt-ester formed with HOBt, accelerating the subsequent aminolysis to form the peptide bond.
References
A Researcher's Guide to Validating Peptide Purity Following HATU Coupling
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step that underpins the reliability and reproducibility of experimental results. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) significantly impacts the crude purity of the final product. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is a widely used and highly efficient coupling reagent, but a thorough validation of the resulting peptide's purity is paramount. This guide provides an objective comparison of this compound with other common coupling reagents, supported by experimental data, and details the essential validation protocols.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is a key determinant of the crude peptide purity, which in turn affects the difficulty and yield of the final purification. The following tables summarize quantitative data on the performance of this compound compared to other common coupling reagents.
Table 1: Crude Peptide Purity Comparison for the Synthesis of Acyl Carrier Protein (65-74)
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| This compound | 83.63 | [1][2] |
| HCTU | 82.50 | [1] |
| PyBOP | 48.11 | [1] |
| HBTU | Similar to HCTU (data not shown) | [1] |
Table 2: Comparative Performance in the Synthesis of Various Peptides
| Peptide | Coupling Time | This compound Purity (%) | HCTU Purity (%) | PyBOP Purity (%) | COMU Purity (%) |
| A-B Amyloid 1-42 | 2x1 min | 89.63 | 88.29 | 40.10 | - |
| A-B Amyloid 1-42 | 2x20 min | 91.23 | 92.11 | 88.54 | - |
| Aza-Peptide | - | ~100 (Acylation Yield) | ~55 (Acylation Yield) | ~65 (Acylation Yield) | - |
Table 3: Common Side Reactions of Coupling Reagents
| Coupling Reagent | Common Side Reactions | Mitigation Strategies |
| This compound | Guanidinylation of the N-terminal amine, Racemization. | Use a slight excess of the carboxylic acid, minimize pre-activation time, use a weaker base. |
| HCTU | Guanidinylation, Racemization. | Use a 1:1 molar ratio of HCTU to amino acid, add 1 equivalent of 6-Cl-HOBt, minimize pre-activation time. |
| PyBOP | Racemization, potential for difficult-to-remove byproducts. | Perform reaction at lower temperatures (e.g., 0 °C) for sensitive amino acids. |
| COMU | Racemization, δ-Lactam formation (Arg), cyano derivatives (Asn/Gln). | Use only one equivalent of base, minimize pre-activation time. |
Experimental Protocols
Detailed and robust experimental protocols are essential for both the successful synthesis of peptides and the accurate validation of their purity.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following are generalized Fmoc-based SPPS protocols for this compound and its alternatives. The exact parameters may require optimization based on the specific peptide sequence.
Protocol 1: SPPS using this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), this compound (2.9-4.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: SPPS using HCTU
The protocol is similar to that of this compound, with HCTU used as the coupling reagent, typically at a 1:1 molar ratio with the amino acid. Coupling times can often be shorter.
Protocol 3: SPPS using PyBOP
Follow the general SPPS protocol, using PyBOP as the coupling reagent. Activation and coupling steps are similar to the this compound protocol.
Protocol 4: SPPS using COMU
Follow the general SPPS protocol. COMU is known for its high efficiency, often with shorter coupling times and requiring only one equivalent of base, which can help minimize racemization.
Peptide Purity Validation Protocols
Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining peptide purity.
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is most common.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the peptide and impurities. A typical starting gradient is 5-65% B over 30-60 minutes. The gradient should be optimized for the specific peptide.
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the peptide purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 6: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide and to identify impurities.
-
Sample Preparation: Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µM.
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization method for peptides.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical calculated mass of the target peptide. Other peaks in the spectrum may correspond to impurities, which can often be identified by their mass difference from the main peptide.
Protocol 7: Amino Acid Analysis (AAA)
AAA is used to determine the net peptide content, which is the percentage of peptidic material in the lyophilized powder.
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by treatment with 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using an amino acid analyzer or a dedicated HPLC or LC-MS method.
-
Calculation: The molar amount of each amino acid is determined. The net peptide content is calculated by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.
Visualizing the Workflow
To better understand the experimental processes and the relationships between different stages, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Monitoring HATU-Mediated Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient and reliable formation of amide bonds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the plethora of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a go-to choice due to its high efficiency, rapid kinetics, and ability to suppress racemization.[1] Effective monitoring of this compound-mediated reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and identifying potential byproducts. This guide provides an objective comparison of various analytical methods for monitoring these reactions, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for monitoring this compound reactions depends on several factors, including the need for real-time data, the desired level of quantification, and the specific information required (e.g., kinetics, byproduct identification). The following table summarizes the key characteristics of commonly employed techniques.
| Analytical Method | Type | Information Provided | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Offline, Quantitative | Reactant consumption, product formation, impurity profile, reaction conversion | High accuracy and precision, excellent for quantitative analysis of complex mixtures, well-established methods available.[2] | Requires sample quenching and workup, not real-time, can be time-consuming. | End-point analysis, reaction optimization, purity assessment of the final product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offline, Qualitative & Quantitative | Identification of reactants, products, intermediates, and byproducts by mass; quantitative analysis. | High sensitivity and specificity, provides molecular weight information for unknown identification.[3] | Can have matrix effects, quantification may require standards for high accuracy. | Byproduct identification, reaction mechanism studies, monitoring low-level impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ/Offline, Quantitative | Real-time reaction kinetics, structural information on all components, absolute quantification (qNMR). | Non-destructive, provides rich structural information, can be used for in-situ monitoring without reaction quenching.[5] | Lower sensitivity compared to MS, requires relatively high concentrations, complex spectra for mixtures. | Kinetic studies, mechanistic investigations, quantification without a calibration curve. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ, Semi-quantitative | Real-time monitoring of the disappearance of carboxylic acid and appearance of amide functional groups. | Provides real-time kinetic data, non-invasive, can be used with a probe directly in the reaction vessel. | Less specific than NMR or MS, quantification can be challenging due to overlapping peaks, sensitive to solvent interference. | Real-time reaction profiling, identifying the start and end points of the reaction. |
| Reaction Calorimetry | In-situ, Quantitative | Thermodynamic and kinetic data (heat flow, enthalpy of reaction, reaction rate). | Provides real-time information on reaction rate and heat release, crucial for safety assessment and scale-up. | Does not provide structural information, requires specialized equipment. | Process development, safety studies, kinetic modeling. |
| Qualitative Colorimetric Tests (e.g., Kaiser Test) | Offline, Qualitative | Presence or absence of free primary amines. | Simple, rapid, and inexpensive. | Not quantitative, can give false positives, not suitable for secondary amines (e.g., proline). | Monitoring the completion of coupling reactions in solid-phase peptide synthesis (SPPS). |
Data Presentation
Table 1: Crude Peptide Purity Determined by HPLC after Synthesis with Various Coupling Reagents
This table presents a comparison of the crude purity of a model peptide synthesized using different coupling reagents, highlighting the efficiency of this compound. The data is based on the synthesis of the 65-74 fragment of the acyl carrier protein (ACP).
| Coupling Reagent | Crude Peptide Purity (%) |
| This compound | 83.63 |
| HCTU | 82.50 |
| PyBOP | 48.11 |
Data sourced from a comparative study on peptide synthesis. Higher purity indicates a more efficient coupling reaction with fewer side products.
Table 2: Comparison of Quantitative Analysis by HPLC and NMR
| Feature | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by UV detection | Signal intensity is directly proportional to the number of nuclei |
| Quantification | Requires a calibration curve with a reference standard | Can be performed with an internal standard, allowing for absolute quantification without a specific reference standard for the analyte |
| Precision | High | High |
| Accuracy | High | High |
| Sample Preparation | More involved (dilution, filtration) | Simpler (dissolving in a deuterated solvent with an internal standard) |
| Analysis Time | Typically longer per sample due to run times | Can be faster for simple mixtures |
Experimental Protocols
HPLC Monitoring of a this compound Reaction
This protocol describes a general procedure for monitoring the progress of a solution-phase this compound-mediated amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid
-
Amine
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Quenching solution (e.g., 0.1 M HCl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Set up the this compound reaction as per your standard protocol.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 500 µL of 0.1 M HCl).
-
Add an extraction solvent (e.g., 1 mL of Ethyl Acetate) and vortex thoroughly.
-
Allow the layers to separate and take an aliquot of the organic layer for analysis.
-
If using an internal standard, add it to the sample at this stage.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting materials and the appearance of the product peak.
-
Calculate the percent conversion by integrating the peak areas of the starting material and product.
In-situ NMR Monitoring of a this compound Reaction
This protocol provides a general guideline for real-time monitoring of a this compound reaction using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Carboxylic acid
-
Amine
-
Base (e.g., DIPEA)
-
Anhydrous deuterated solvent (e.g., DMF-d7)
-
NMR tube and spectrometer
Procedure:
-
In a clean, dry NMR tube, dissolve the carboxylic acid and amine in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the starting materials.
-
Add the base (DIPEA) to the NMR tube, mix gently, and immediately place it in the NMR spectrometer.
-
Initiate the reaction by adding a solution of this compound in the deuterated solvent.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the reaction by observing the decrease in the intensity of characteristic signals of the starting materials and the increase in the intensity of characteristic signals of the product.
-
For quantitative analysis, integrate the signals of interest relative to a stable internal standard or a non-reacting solvent peak.
-
Plot the concentration or relative peak area of the product versus time to obtain a kinetic profile of the reaction.
LC-MS Analysis of this compound Reaction Byproducts
This protocol outlines a general procedure for the identification of potential byproducts in a this compound-mediated coupling reaction.
Materials:
-
Reaction mixture from a completed this compound reaction
-
LC-MS system with a C18 column and ESI or APCI source
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare a sample of the crude reaction mixture by diluting it in the mobile phase.
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Analyze the mass spectra of the peaks in the chromatogram to identify the molecular weights of the components.
-
Look for masses corresponding to expected byproducts, such as guanidinylated amine (mass of amine + 99 Da) or adducts with reaction components.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown byproducts.
Kaiser Test for Monitoring Solid-Phase Peptide Synthesis (SPPS)
This qualitative test is used to detect the presence of free primary amines on the solid support, indicating an incomplete coupling reaction.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin beads (1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of Reagent A, B, and C to the resin beads in a small test tube.
-
Heat the test tube at 100-120 °C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): A yellow or colorless solution and beads indicate the absence of free primary amines.
-
Mandatory Visualization
Caption: Workflow for monitoring this compound-mediated amide coupling reactions.
Caption: Comparison of analytical methods for this compound reaction monitoring.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HATU Performance in Different Solvents
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of peptide coupling reactions are paramount. The choice of solvent can significantly impact the performance of coupling reagents. This guide provides an objective comparison of the performance of the widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in three common solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The following data and protocols are compiled to assist in solvent selection for optimizing peptide synthesis outcomes.
Quantitative Performance Comparison
The selection of a solvent for this compound-mediated coupling reactions can have a substantial effect on reaction kinetics and overall yield. The following table summarizes the performance of this compound in DMF, NMP, and DCM based on available experimental data.
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Performance Characteristics | Typical Reaction Time | Reported Yields | Epimerization Risk |
| DMF | 36.7 | 153 | Excellent solubilizing properties for this compound, amino acids, and growing peptide chains.[1][2] Generally considered the solvent of choice for standard peptide couplings.[3] | 1 - 4 hours | High to excellent | Low, but can be influenced by base and substrate. |
| NMP | 32.2 | 202 | Similar to DMF in polarity and solubilizing properties.[4] Often used as a less toxic alternative to DMF. | 1 - 4 hours | High to excellent | Low, comparable to DMF. |
| DCM | 8.9 | 40 | Lower polarity, may have limited solubility for some starting materials.[3] Can be effective, but reaction may be slower or require a suspension. | 2 - 12 hours | Moderate to high, substrate-dependent. | Generally low, but can be higher with sterically hindered couplings. |
Experimental Data: Reaction Conversion Over Time
The following data illustrates the conversion rates of a representative this compound-mediated amide coupling reaction in DMF and DCM over a 24-hour period.
| Time (hours) | Conversion in DMF (%) | Conversion in DCM (%) |
| 0.5 | 95.2 | 78.5 |
| 1 | 98.1 | 85.1 |
| 2 | 99.0 | 90.3 |
| 4 | 99.5 | 93.7 |
| 8 | 100 | 96.2 |
| 24 | 100 | 98.1 |
Note: Data is generalized from a study on amide coupling reactions and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for a typical this compound-mediated peptide coupling reaction in both solution-phase and solid-phase synthesis.
Solution-Phase Peptide Coupling
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
This compound (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 equivalents)
-
Anhydrous solvent (DMF, NMP, or DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent in a clean, dry reaction vessel.
-
Add the base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound to the reaction mixture and continue stirring for another 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Coupling Step
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (3 - 5 equivalents relative to resin loading)
-
This compound (3 - 5 equivalents)
-
DIPEA or Collidine (6 - 10 equivalents)
-
Anhydrous solvent (typically DMF or NMP)
Procedure:
-
Swell the resin-bound peptide in the chosen solvent.
-
Perform Fmoc-deprotection of the N-terminal amine using a 20% solution of piperidine in DMF.
-
Thoroughly wash the resin with the solvent to remove residual piperidine and byproducts.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in the solvent with this compound and the base. Allow this activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, thoroughly wash the resin with the solvent to remove excess reagents and byproducts.
Signaling Pathways and Experimental Workflows
To visualize the process, the following diagrams illustrate the general mechanism of this compound-mediated peptide bond formation and a typical experimental workflow.
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General workflow for a solution-phase this compound coupling reaction.
References
The Efficacy of HATU in Peptide Synthesis: A Comparative Literature Review
For researchers, scientists, and drug development professionals, the selection of a peptide coupling reagent is a critical decision that directly impacts the yield, purity, and stereochemical integrity of the final product. Among the vast array of available reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) has established itself as a cornerstone in solid-phase peptide synthesis (SPPS), particularly for challenging sequences. This guide provides an objective comparison of this compound's performance against other common coupling reagents, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison of Peptide Coupling Reagents
The effectiveness of a coupling reagent is often evaluated by its performance in the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete reactions. A widely accepted benchmark is the synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2). Comparative studies consistently demonstrate this compound's superiority in terms of crude product purity and reaction efficiency, especially under accelerated protocols.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents in terms of crude peptide purity, reaction kinetics, and overall yield.
| Coupling Reagent | Crude Peptide Purity (%) - ACP (65-74) Synthesis (2x1 min coupling) | Crude Peptide Purity (%) - A-β Amyloid (1-42) Synthesis (2x1 min coupling) |
| This compound | 83.63 | 89.63 |
| HCTU | 79.86 | 88.29 |
| PyBOP | 48.11 | 40.10 |
| Table 1: Comparison of crude peptide purity for the synthesis of two "difficult" sequences using different coupling reagents with a short coupling time. Data synthesized from comparative studies. |
| Coupling Reagent | Reaction Half-life (min) - Aza-Peptide Synthesis | Acylation Yield (%) - Aza-Peptide Synthesis |
| This compound | 40 | ~100 |
| COMU | 17 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~65 |
| Table 2: Comparison of reaction kinetics and yield in the synthesis of aza-peptides.[1] Data highlights this compound's efficiency in achieving near-quantitative yields. |
| Coupling Reagent | Racemization Risk | Key Considerations |
| This compound | Very Low | Highly efficient for hindered couplings and rapid synthesis. Can cause guanidinylation of the N-terminus if used in excess.[2][3] |
| HBTU | Low | A cost-effective option for routine synthesis, but generally slower than this compound. |
| HCTU | Low | A highly efficient and more economical alternative to this compound, with reduced racemization compared to older reagents. |
| PyBOP | Low | A phosphonium salt-based reagent, byproducts are generally less problematic than those from uronium salts. |
| COMU | Very Low | A newer generation uronium salt with high solubility and efficiency, often comparable or superior to this compound.[4] Requires only one equivalent of base.[3] |
| DIC/Oxyma | Low | A carbodiimide-based method with a modern additive that enhances reaction rates and suppresses racemization. |
| Table 3: Qualitative comparison of key performance indicators for various coupling reagents. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful peptide synthesis. Below are representative protocols for Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy with this compound and a common alternative.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activation mixture to the resin and agitate for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of ACP Fragment (65-74)
This protocol is a more specific example for the synthesis of a known "difficult" sequence.
-
Resin and Amino Acids: Utilize a Rink Amide resin and standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Synthesis Cycle:
-
Deprotection: 20% piperidine in DMF (1 x 1 min, 1 x 7 min).
-
Washing: 6 x DMF.
-
Coupling: 5 equivalents of Fmoc-amino acid, 4.9 equivalents of this compound, and 10 equivalents of DIPEA in DMF. Coupling time: 2 x 20 minutes for most residues. For sterically hindered residues, coupling times may be extended.
-
Washing: 6 x DMF.
-
-
Cleavage: Cleave the final peptide from the resin using a TFA/TIS/water (95:2.5:2.5 v/v/v) cocktail for 2 hours.
-
Work-up: Precipitate the peptide in cold diethyl ether, and lyophilize from a water/acetonitrile mixture.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms in this compound-mediated peptide synthesis.
Conclusion
The experimental evidence strongly supports the classification of this compound as a highly effective peptide coupling reagent. Its ability to facilitate rapid and efficient amide bond formation, particularly in the synthesis of sterically hindered and aggregation-prone "difficult" sequences, makes it an invaluable tool for researchers. While newer reagents like COMU show comparable or even superior performance in some contexts, this compound remains a gold standard due to its well-established reliability and extensive documentation in the scientific literature. However, to mitigate the primary side reaction of guanidinylation, it is crucial to carefully control the stoichiometry and avoid using a large excess of this compound. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the peptide sequence, desired purity, and cost considerations. For demanding applications where high purity and efficiency are paramount, this compound continues to be a preferred choice in the field of peptide chemistry.
References
Performance Comparison of Coupling Reagents
A Comprehensive Guide to Alternative Coupling Reagents for HATU in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and cost-effectiveness of the process. While this compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and highly effective coupling reagent, a range of alternatives offer distinct advantages in terms of cost, safety, and performance in specific applications. This guide provides an objective comparison of prominent alternative coupling reagents to this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection.
The landscape of peptide coupling reagents has evolved significantly, moving from classical carbodiimides to more advanced phosphonium and uronium/aminium salts.[1] These modern reagents are designed to achieve high coupling rates while minimizing undesirable side reactions, most notably racemization.[2] Key alternatives to this compound include other uronium/aminium salts like HBTU and COMU, phosphonium salts such as PyBOP, and specialized reagents like the phosphonic acid anhydride T3P. The classic carbodiimide EDC, often used with additives like HOBt, remains a cost-effective option.
The selection of a coupling reagent is often a trade-off between reactivity, the potential for side reactions, and cost. The following tables summarize quantitative data from comparative studies, offering insights into the performance of various reagents relative to this compound.
Table 1: Comparison of Coupling Efficiency (Crude Purity %) in Solid-Phase Peptide Synthesis (SPPS)
| Coupling Reagent | Peptide 1 (ACP 65-74) Purity (%) (2x1 min coupling) | Peptide 1 (ACP 65-74) Purity (%) (2x20 min coupling) | Peptide 2 (A-B Amyloid 1-42) Purity (%) (2x1 min coupling) | Peptide 2 (A-B Amyloid 1-42) Purity (%) (2x20 min coupling) |
| This compound | 83.63 | 79.91 | 89.63 | 91.23 |
| HCTU | 79.86 | 80.52 | 88.29 | 92.11 |
| PyBOP | 48.11 | 70.27 | 40.10 | 88.54 |
Data sourced from a comparative study of different activators.[3]
Table 2: Comparison of Reaction Kinetics and Yield in Aza-Peptide Synthesis
| Coupling Reagent | Reaction Half-life (min) | Acylation Yield (%) |
| This compound | 40 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~65 |
| COMU | < 40 (faster than this compound) | Nearly complete |
| TBTU | 150 | ~60 |
Data adapted from a study on aza-peptide synthesis.[4][5]
Key Observations:
-
Uronium/Aminium Salts (HCTU, COMU): These reagents generally exhibit high efficiency, often comparable or superior to this compound, particularly with shorter coupling times. COMU, a third-generation uronium reagent, has shown greater coupling efficiency and reduced epimerization compared to HBTU and this compound. It is also a safer alternative as it is not based on potentially explosive benzotriazole derivatives.
-
Phosphonium Salts (PyBOP): While a robust and effective reagent, PyBOP's performance can be less reliable with shorter reaction times, especially for more challenging sequences. However, with extended coupling times, it can achieve purities comparable to uronium/aminium salts. A significant advantage of PyBOP is that it avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.
-
Propylphosphonic Anhydride (T3P®): T3P® is a green coupling reagent that offers high yields and minimal racemization. Its byproducts are water-soluble, simplifying workup procedures.
-
Carbodiimides (EDC/HOBt): This combination is a cost-effective option, but generally exhibits slower reaction times compared to onium salts. The addition of HOBt is crucial for suppressing racemization.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. These should be optimized based on the specific peptide sequence.
General SPPS Workflow
The overall workflow for adding a single amino acid to the growing peptide chain on a solid support is as follows:
Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling with Uronium/Aminium Salts (this compound, HBTU, COMU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., this compound, HBTU, or COMU; 3 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). For this compound and HBTU, 6 equivalents of DIPEA are typically used. For COMU, as little as 1 equivalent of base can be sufficient, though 6 equivalents are often used in standard protocols.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling with Phosphonium Salts (PyBOP)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and agitate for 2-5 minutes for pre-activation.
-
Add the activated solution to the resin.
-
-
Reaction: Agitate the mixture for 30-90 minutes.
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Protocol 3: Coupling with Propylphosphonic Anhydride (T3P®) - Solution Phase
-
Reaction Setup: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Base Addition: Add DIPEA (2 equivalents).
-
T3P® Addition: Add T3P® (1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few minutes.
-
Work-up: The water-soluble byproducts can be removed by an aqueous wash.
Protocol 4: Coupling with Carbodiimides (EDC/HOBt) - Solution Phase
-
Reaction Setup: Dissolve the N-protected amino acid (1 equivalent), the amino acid ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in DMF or dichloromethane (DCM).
-
Base Addition: Add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
EDC Addition: Cool the solution to 0°C and add EDC·HCl (1.1 equivalents).
-
Reaction: Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Work-up: Dilute with an organic solvent and wash with aqueous acid, base, and brine to remove byproducts.
Reaction Mechanisms
The efficacy of each coupling reagent is rooted in its specific mechanism of activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Uronium/Aminium Salt (this compound) Activation Pathway
This compound is an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt). The activation involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to enhance the reaction rate through anchimeric assistance.
References
A Comparative Guide to HATU for the Synthesis of Specific Peptide Sequences
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when assembling challenging sequences. Among the array of available reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) has emerged as a superior choice for its high efficiency and rapid reaction kinetics.[1][2] This guide provides an objective comparison of this compound's performance against other common coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Performance of Coupling Reagents
The efficacy of a coupling reagent is most rigorously tested during the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete reactions.[3][4] Experimental data consistently demonstrates this compound's superior performance in these demanding syntheses.
A notable benchmark for evaluating coupling reagents is the synthesis of the acyl carrier protein (ACP) fragment 65-74. Comparative studies have shown that this compound provides a higher purity product with fewer deletion byproducts compared to HBTU.[3] Another challenging sequence, the C-terminal fragment of the HIV-1 proteinase (residues 81–99), PVNIIGRNLLTQIGCTLNF, was successfully synthesized with a high average coupling yield of 97.9% using a rapid this compound-based protocol.
Below is a summary of comparative performance data for this compound and other commonly used coupling reagents.
| Coupling Reagent | Model Peptide Sequence | Observed Performance | Reference |
| This compound | Acyl Carrier Protein (ACP) 65-74 | Higher Purity, fewer deletion products observed. | |
| HBTU | Acyl Carrier Protein (ACP) 65-74 | Lower Purity, more deletion products observed. | |
| This compound | HIV-1 Proteinase (81-99) | High average coupling yield of 97.9%. | |
| This compound | General Peptides | Faster reaction speed and lower risk of epimerization compared to HBTU. | |
| DIC/OxymaPure | Peptide Library | Variable, can be effective but may require optimization for specific sequences. | |
| COMU | General Peptides | Comparable or superior coupling efficiency to this compound, with the benefit of safer handling. |
Experimental Protocols
The following are detailed methodologies for solid-phase peptide synthesis (SPPS) utilizing this compound.
Rapid this compound/Boc in situ Neutralization Protocol for SPPS
This protocol is optimized for rapid chain assembly.
-
Deprotection: The N-terminal Boc group is removed by treating the resin-bound peptide with neat trifluoroacetic acid (TFA) for 1 minute at room temperature.
-
Washing: The resin is washed with a fast flow of dimethylformamide (DMF) for 45 seconds to remove excess TFA.
-
Coupling: The next Boc-protected amino acid (3-fold excess) is pre-activated for approximately 3 minutes with 0.5 M this compound (0.975 equivalents relative to the amino acid) in DMF or DMSO and diisopropylethylamine (DIEA) (5 equivalents relative to the resin substitution). This activated mixture is then added to the resin, and the coupling reaction proceeds for 1-2 minutes with vigorous shaking.
-
Washing: The resin is washed with DMF for 40 seconds to remove excess reagents.
-
Cycle Repetition: The cycle is repeated for each amino acid in the sequence.
Standard this compound-Mediated Coupling in Fmoc-Based SPPS
This protocol outlines a standard coupling cycle in Fmoc-based synthesis.
-
Resin Swelling: The resin-bound peptide is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents) is dissolved in DMF with this compound (3-5 equivalents) and a non-nucleophilic base such as DIEA or 2,4,6-collidine (6-10 equivalents). This pre-activation mixture is allowed to stand for several minutes.
-
Coupling: The activated amino acid solution is added to the deprotected resin-bound peptide, and the reaction is agitated for 30-60 minutes.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative result indicates a complete reaction.
-
Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts before proceeding to the next cycle.
Visualizing the Peptide Synthesis Workflow
The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle using this compound as the coupling reagent.
Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Mechanism of this compound Action
The efficacy of this compound lies in its ability to rapidly form a highly reactive OAt-active ester of the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a stable amide bond with minimal risk of racemization. The presence of a non-nucleophilic base is crucial to deprotonate the incoming amino acid's carboxylic acid and the N-terminus of the peptide chain.
Caption: The two-stage mechanism of this compound-mediated amide bond formation.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of HATU
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used peptide coupling agent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this reagent.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₅F₆N₆OP | [1][2] |
| Molar Mass | 380.23 g/mol | [3][4] |
| Appearance | White to off-white or beige crystalline solid/powder. | [5] |
| Melting Point | 183-188 °C (decomposes) | |
| Solubility | Soluble in DMF and acetonitrile. Insoluble in water. | |
| Storage Temperature | 2-8°C in a dry, well-ventilated place. |
Hazards Associated with this compound
This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling during use and disposal.
-
Flammability: this compound is a flammable solid.
-
Irritation: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Sensitization: Dermal sensitization has been reported, and it may cause allergic reactions.
-
Explosive Potential: There is a potential for explosion, particularly when heated.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste involves a systematic approach to minimize risks. This includes the collection of waste, deactivation of the reactive components, and final disposal in accordance with institutional and regulatory guidelines.
Step 1: Waste Collection and Segregation
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Solid Waste:
-
Collect all solid this compound waste, including unused reagent, contaminated weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, such as residual reaction mixtures and rinsing solvents (e.g., DMF, NMP), in a separate, clearly labeled hazardous waste container designated for liquid chemical waste.
-
Crucially, do not mix this compound waste with incompatible chemicals.
-
Step 2: Deactivation of Reactive this compound Waste (Quenching)
Due to its reactivity, it is a best practice to deactivate or "quench" any residual this compound in waste solutions before final disposal. This process involves the hydrolysis of the reactive uronium salt. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol for Quenching this compound Waste:
-
Prepare a Quenching Solution: Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water. The basic nature of this solution will facilitate the hydrolysis of this compound.
-
Cool the Quenching Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath to control any potential exothermic reaction.
-
Slow Addition of this compound Waste: Slowly and carefully add the this compound-containing liquid waste to the cold sodium bicarbonate solution with gentle stirring. Add the waste dropwise or in small portions to avoid a rapid reaction or excessive heat generation.
-
Stir and Monitor: Allow the mixture to stir in the ice bath for at least one hour to ensure complete hydrolysis of the this compound.
-
Neutralization Check: After stirring, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (approximately 6-8). If the solution is still acidic or basic, it can be adjusted with a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) accordingly.
Step 3: Final Disposal of Deactivated Waste
Once the this compound has been deactivated, the resulting waste stream must still be disposed of as hazardous chemical waste.
-
Labeling: Ensure the waste container is accurately and completely labeled with its contents (e.g., "Deactivated this compound waste in aqueous sodium bicarbonate," listing all components).
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling HATU
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a common peptide coupling reagent. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks. It is classified as a flammable solid and can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] Furthermore, studies have shown that this compound is a moderate skin sensitizer and may induce allergic reactions.[4][5] Due to its chemical structure, it is also considered potentially explosive.
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield for maximum protection, especially when handling larger quantities or when there is a risk of splashing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. |
| Body Protection | Laboratory coat | A flame-retardant and anti-static laboratory coat or coveralls to protect against splashes and dust. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots with steel toes are recommended when handling large quantities or in areas with a risk of spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for a Typical Coupling Reaction:
-
Preparation : Before handling this compound, ensure you are wearing all the required PPE as detailed in the table above. All manipulations should be performed in a certified chemical fume hood.
-
Reagent Weighing : Carefully weigh the required amount of this compound. Avoid creating dust. Use a powder-free spatula and a weigh boat.
-
Reaction Setup : In the fume hood, add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (ACN) to the reaction vessel containing the carboxylic acid to be activated.
-
Activation : Add this compound to the carboxylic acid solution. This is typically followed by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, to facilitate the formation of the active ester.
-
Coupling : Introduce the amine component to the reaction mixture.
-
Monitoring : Allow the reaction to proceed, monitoring its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification : Once the reaction is complete, follow the specific quenching and extraction procedures for your protocol.
Emergency Procedures and Disposal
In case of accidental exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wearing appropriate PPE, including respiratory protection, contain the spill. For small spills, sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.
Waste Disposal:
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste. Do not dispose of this compound down the drain. Collect all waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
Hazard Control and Risk Mitigation
A proactive approach to safety involves a hierarchy of controls.
By implementing these safety protocols and maintaining a vigilant approach to hazard management, researchers can safely and effectively utilize this compound in their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before using any chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
